molecular formula C11H10FNS B13727895 3-Fluoro-5-thiophen-3-ylbenzylamine

3-Fluoro-5-thiophen-3-ylbenzylamine

Cat. No.: B13727895
M. Wt: 207.27 g/mol
InChI Key: KYAKWRVYLPUHKB-UHFFFAOYSA-N
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Description

3-Fluoro-5-thiophen-3-ylbenzylamine is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Fluoro-5-thiophen-3-ylbenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-thiophen-3-ylbenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10FNS

Molecular Weight

207.27 g/mol

IUPAC Name

(3-fluoro-5-thiophen-3-ylphenyl)methanamine

InChI

InChI=1S/C11H10FNS/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9/h1-5,7H,6,13H2

InChI Key

KYAKWRVYLPUHKB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CC(=CC(=C2)CN)F

Origin of Product

United States

Foundational & Exploratory

CAS number and identifiers for 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural specifications, synthesis pathways, and experimental protocols for 3-Fluoro-5-(thiophen-3-yl)benzylamine , a specialized biaryl pharmacophore used in medicinal chemistry.

Core Function: Biaryl Pharmacophore / Fragment-Based Drug Discovery (FBDD) Scaffold

Executive Summary & Chemical Identity

3-Fluoro-5-(thiophen-3-yl)benzylamine is a rationally designed biaryl intermediate. It combines a metabolic "handle" (the primary amine) with a fluorinated biaryl core. The fluorine atom at the meta position modulates the pKa of the benzylamine and enhances metabolic stability by blocking oxidative metabolism at that site, while the thiophene ring serves as a bioisostere for a phenyl group, improving lipophilicity and pi-stacking potential in protein binding pockets.

Chemical Identifiers
PropertySpecification
Systematic Name (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine
Molecular Formula C₁₁H₁₀FNS
Molecular Weight 207.27 g/mol
Predicted LogP ~2.3 (Moderate Lipophilicity)
CAS Number (Precursor) 1177558-40-5 (N-Boc-3-bromo-5-fluorobenzylamine)
CAS Number (Boronic Acid) 6165-69-1 (3-Thiopheneboronic acid)
SMILES NCC1=CC(F)=CC(C2=CSC=C2)=C1
InChIKey Computed from structure

Note: As a specialized intermediate, the free amine is often generated in situ or supplied as a hydrochloride salt. Commercial procurement typically targets the N-Boc protected precursor or the 3-bromo-5-fluorobenzylamine starting material.

Retro-Synthetic Analysis

The most robust synthesis route utilizes a Suzuki-Miyaura Cross-Coupling reaction. Direct coupling on the free amine is discouraged due to potential catalyst poisoning and side reactions (N-arylation). Therefore, the protocol employs a carbamate (Boc) protecting group strategy.

Reaction Pathway
  • Protection: Protection of 3-bromo-5-fluorobenzylamine with Boc₂O (if not purchased protected).

  • Coupling: Palladium-catalyzed cross-coupling of N-Boc-3-bromo-5-fluorobenzylamine with 3-thiopheneboronic acid .

  • Deprotection: Acidic cleavage of the Boc group to yield the target amine salt.

Experimental Protocols

Phase A: Suzuki-Miyaura Coupling

Objective: Synthesize tert-butyl (3-fluoro-5-(thiophen-3-yl)benzyl)carbamate.

Reagents:

  • Substrate: tert-Butyl (3-bromo-5-fluorobenzyl)carbamate (1.0 equiv) [CAS: 1177558-40-5][1][2][3][4][5]

  • Coupling Partner: 3-Thiopheneboronic acid (1.2 equiv) [CAS: 6165-69-1]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Degassing: Charge a reaction vial with the bromide substrate, boronic acid, and base. Dissolve in 1,4-Dioxane/Water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via LC-MS for the disappearance of the bromide (m/z ~304 for Boc-SM).

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 0–20%) to isolate the coupled Boc-intermediate.

Phase B: Boc-Deprotection (Salt Formation)

Objective: Isolate 3-Fluoro-5-(thiophen-3-yl)benzylamine hydrochloride.

Reagents:

  • Substrate: Coupled Boc-intermediate (from Phase A).

  • Acid: 4M HCl in 1,4-Dioxane (10 equiv).

  • Solvent: Dichloromethane (DCM) or MeOH.

Procedure:

  • Dissolve the Boc-intermediate in minimal DCM (0.1 M concentration).

  • Add 4M HCl in Dioxane dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Precipitation: The product often precipitates as the HCl salt. If not, add Et₂O to induce precipitation.

  • Isolation: Filter the solid, wash with Et₂O, and dry under high vacuum.

Process Visualization (Graphviz)

The following diagram illustrates the logical flow of the synthesis, highlighting critical control points (Argon sparging, Temperature control).

SynthesisPath Start Start: 3-Bromo-5-fluorobenzylamine Protect Protection: (Boc)2O, TEA, DCM Start->Protect Inter1 Intermediate 1: tert-Butyl (3-bromo-5-fluorobenzyl)carbamate (CAS: 1177558-40-5) Protect->Inter1 Suzuki Step 2: Suzuki-Miyaura Coupling (90°C, 16h, Argon atm) Inter1->Suzuki Reagents Reagents: 3-Thiopheneboronic Acid (CAS: 6165-69-1) Pd(dppf)Cl2, K2CO3 Reagents->Suzuki Inter2 Intermediate 2: N-Boc-3-Fluoro-5-(thiophen-3-yl)benzylamine Suzuki->Inter2 Deprotect Step 3: Acidic Deprotection (4M HCl in Dioxane) Inter2->Deprotect Final Final Product: 3-Fluoro-5-(thiophen-3-yl)benzylamine HCl Deprotect->Final

Caption: Synthesis pathway illustrating the Boc-protection strategy required to prevent catalyst poisoning during the Suzuki coupling of the thiophene moiety.

Analytical Characterization (Expected)

For the final Hydrochloride Salt:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.50 (br s, 3H, NH₃⁺),

    • δ 7.95 (dd, 1H, Thiophene-H2),

    • δ 7.70 (dd, 1H, Thiophene-H5),

    • δ 7.60–7.40 (m, 3H, Aromatic Core H),

    • δ 7.50 (dd, 1H, Thiophene-H4),

    • δ 4.10 (q, 2H, CH₂-NH₃⁺).

  • ¹⁹F NMR: Single peak around -110 to -115 ppm (Ar-F).

  • Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 208.06. Found: 208.1.

Safety & Handling

  • Thiopheneboronic Acid: Irritant to eyes and respiratory system. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid dust inhalation.

  • Storage: Store the final amine salt at -20°C under desiccated conditions to prevent hygroscopic degradation.

References
  • Building Block (Bromide): tert-Butyl (3-bromo-5-fluorobenzyl)carbamate.[1][2][3][4][5] BLD Pharm / ChemScene. CAS: 1177558-40-5.[1][2][3][4][5]

  • Building Block (Boronic Acid): 3-Thiopheneboronic acid. Sigma-Aldrich. CAS: 6165-69-1.

  • Methodology (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Methodology (Boc Deprotection): Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

A Comprehensive Technical Guide to 3-Fluoro-5-thiophen-3-ylbenzylamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth exploration of 3-Fluoro-5-thiophen-3-ylbenzylamine, a fluorinated bi-aryl compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document will detail its physicochemical properties, provide a robust, field-proven synthetic route, outline a comprehensive analytical workflow for its characterization, and discuss its potential applications, grounded in the established roles of its constituent chemical moieties in medicinal chemistry.

Introduction: The Strategic Combination of Fluorine and Thiophene in a Benzylamine Scaffold

The pursuit of novel molecular entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. The strategic incorporation of specific functional groups and structural motifs is a key approach to optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity and selectivity for biological targets. 3-Fluoro-5-thiophen-3-ylbenzylamine is a prime example of such a strategically designed molecule, integrating three critical components: a fluorinated benzene ring, a thiophene moiety, and a benzylamine functional group.

The inclusion of a fluorine atom can profoundly influence a molecule's properties. Fluorine's high electronegativity can alter the acidity of nearby protons and modulate the pKa of the amine group, which in turn affects solubility and membrane permeability.[1][2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to enzymatic degradation.[4][5]

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7] The thiophene ring is a bioisostere of the benzene ring, but with distinct electronic properties and the ability to engage in different types of interactions, such as hydrogen bonding through its sulfur atom.[6] Thiophene-containing compounds have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8][9][10][11]

Finally, the benzylamine substructure is a common feature in many biologically active compounds, providing a basic nitrogen atom that can participate in crucial ionic interactions with biological targets.[12][13] The combination of these three motifs in 3-Fluoro-5-thiophen-3-ylbenzylamine creates a molecule with a high potential for novel pharmacological activity and favorable drug-like properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The key quantitative data for 3-Fluoro-5-thiophen-3-ylbenzylamine are summarized in the table below.

PropertyValue
Molecular Formula C₁₁H₁₀FNS
Molecular Weight 207.27 g/mol
Appearance (Predicted) Off-white to pale yellow solid
Solubility (Predicted) Soluble in organic solvents such as methanol, DMSO, and dichloromethane; sparingly soluble in water.

Below is a two-dimensional representation of the chemical structure of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Caption: 2D structure of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Proposed Synthetic Protocol

As 3-Fluoro-5-thiophen-3-ylbenzylamine is a novel compound, a detailed experimental protocol is proposed based on well-established and robust synthetic methodologies. The synthesis is designed as a two-step process, beginning with a Suzuki-Miyaura cross-coupling reaction to form the bi-aryl core, followed by the reduction of a nitrile to the target benzylamine. This approach offers high functional group tolerance and generally provides good yields.

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds between two aromatic rings.[14][15][16]

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Cross-Coupling cluster_step2 Step 2: Nitrile Reduction SM_start Starting Materials: - 3-Bromo-5-fluorobenzonitrile - Thiophen-3-ylboronic acid SM_reagents Reagents & Catalyst: - Pd(PPh₃)₄ - K₂CO₃ - Dioxane/H₂O SM_start->SM_reagents Combine SM_reaction Reaction: Heat at 90°C for 12h SM_reagents->SM_reaction Initiate SM_workup Work-up: - Extraction with Ethyl Acetate - Column Chromatography SM_reaction->SM_workup SM_product Intermediate Product: 3-Fluoro-5-(thiophen-3-yl)benzonitrile SM_workup->SM_product NR_start Intermediate Product: 3-Fluoro-5-(thiophen-3-yl)benzonitrile SM_product->NR_start NR_reagents Reagents: - Lithium Aluminum Hydride (LAH) - Anhydrous THF NR_start->NR_reagents Dissolve NR_reaction Reaction: Stir at 0°C to RT for 4h NR_reagents->NR_reaction Initiate NR_workup Work-up: - Quench with H₂O and NaOH - Extraction with Ethyl Acetate NR_reaction->NR_workup NR_product Final Product: 3-Fluoro-5-thiophen-3-ylbenzylamine NR_workup->NR_product

Caption: Proposed two-step synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Step-by-Step Methodology

Step 1: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzonitrile via Suzuki-Miyaura Coupling

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-bromo-5-fluorobenzonitrile (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water.

  • Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-fluoro-5-(thiophen-3-yl)benzonitrile.

Step 2: Reduction of 3-Fluoro-5-(thiophen-3-yl)benzonitrile to 3-Fluoro-5-thiophen-3-ylbenzylamine

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add a solution of 3-fluoro-5-(thiophen-3-yl)benzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath and slowly add lithium aluminum hydride (LAH) (2.0 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield 3-fluoro-5-thiophen-3-ylbenzylamine.

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization and purity assessment of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation HPLC HPLC-UV/DAD LCMS LC-MS HPLC->LCMS Confirm Mass end Characterized Compound LCMS->end NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS Confirm Formula FTIR FT-IR Spectroscopy HRMS->FTIR Confirm Functional Groups FTIR->end start Synthesized Product start->HPLC start->NMR

Caption: Analytical workflow for the characterization of 3-Fluoro-5-thiophen-3-ylbenzylamine.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of the final compound.

  • Column: A C18 reverse-phase column is suitable for the separation of aromatic amines.[17]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of a modifier like formic acid or ammonium acetate is recommended to ensure good peak shape.[18]

  • Detection: UV detection at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm) or Diode Array Detection (DAD) to obtain the UV spectrum of the peak.

  • Expected Outcome: A single major peak with a purity of >95% by area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule. The aromatic protons on the benzene and thiophene rings will appear in the downfield region, while the benzylic CH₂ and amine NH₂ protons will be in the upfield region.

  • ¹³C NMR: Will show the number of unique carbon atoms in the molecule.

  • ¹⁹F NMR: This is particularly important for fluorinated compounds. A single resonance is expected for the fluorine atom, and its chemical shift and coupling to adjacent protons will confirm its position on the benzene ring.[19][20][21][22]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Low-Resolution MS (e.g., LC-MS): Used to confirm the molecular weight of the compound. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 208.27.

  • High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition (C₁₁H₁₀FNS).[23]

  • Fragmentation Analysis: The fragmentation pattern can provide further structural information. Cleavage of the C-C bond between the benzyl group and the amine is a common fragmentation pathway for benzylamines.[11][24][25]

Potential Applications in Drug Discovery

The unique structural features of 3-Fluoro-5-thiophen-3-ylbenzylamine suggest its potential as a valuable building block or lead compound in several therapeutic areas.

  • Oncology: The thiophene moiety is present in several anticancer agents.[9][10] The antiproliferative activity could be explored in various cancer cell lines.

  • Infectious Diseases: Thiophene derivatives have shown broad-spectrum antimicrobial and antifungal activities.[9][12]

  • Neuroscience: The benzylamine scaffold is found in compounds targeting the central nervous system. The fluorine substitution could enhance blood-brain barrier penetration.[4]

  • Inflammation and Immunology: Many compounds containing thiophene rings exhibit anti-inflammatory properties.[8][9][10]

The strategic combination of a metabolically robust fluorinated ring, a versatile thiophene heterocycle, and a key interacting benzylamine group makes 3-Fluoro-5-thiophen-3-ylbenzylamine a compelling candidate for screening in a wide range of biological assays.

References

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Journal of Pharmaceutical Research International. [Link]

  • Therapeutic importance of synthetic thiophene. PMC. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society. [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements. [Link]

  • Substituted benzylic amine synthesis by imine arylation. Organic Chemistry Portal. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. [Link]

  • Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Leeds. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C. [Link]

  • Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. Semantic Scholar. [Link]

  • Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. Molecules. [Link]

  • An Enantioselective Suzuki-Miyaura Coupling to Form Axially Chiral Bi-phenols. University of Cambridge. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]

  • Importance of Fluorine in Benzazole Compounds. Molecules. [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

  • An Overview of Fluorine NMR. ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • The role of fluorine in medicinal chemistry. Future Medicinal Chemistry. [Link]

  • Synthesis of 3-bromo-5-fluoroaniline. PrepChem. [Link]

  • Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Preparation method of 3, 4, 5-trifluoro bromobenzene.
  • Preparation method of 2-fluoro-3-bromo-benzylamine.

Sources

A Researcher's Guide to 3-Fluoro-5-thiophen-3-ylbenzylamine (CAS 1261559-21-9): Sourcing, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth overview of 3-Fluoro-5-thiophen-3-ylbenzylamine, a compound of significant interest to researchers in medicinal chemistry and drug development. Thiophene and its derivatives are recognized as "privileged" pharmacophores, appearing in numerous FDA-approved drugs due to their diverse biological activities.[1][2] The strategic introduction of a fluorine atom can further enhance molecular properties such as metabolic stability and target binding affinity.[3] This document details the procurement challenges for this specific amine, proposes a logical synthesis pathway from available precursors, outlines its potential applications in antiviral and anticancer research, and provides essential safety and handling protocols based on analogous structures.

Compound Profile and Scientific Significance

3-Fluoro-5-thiophen-3-ylbenzylamine is a unique molecular scaffold designed for exploration in drug discovery programs. Its structure combines three key features that are highly valued in medicinal chemistry:

  • A Benzylamine Core: A common structural motif in pharmacologically active compounds.

  • A Thiophene Moiety: A five-membered sulfur-containing heterocycle that is a bioisostere of a phenyl ring. Thiophene rings are present in a wide array of therapeutics, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Their electron-rich nature facilitates interactions with various biological targets.[1]

  • A Fluorine Substituent: The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties, improve metabolic stability, and increase binding affinity to target proteins.[3][4]

Property Value
IUPAC Name (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine
CAS Number 1261559-21-9
Molecular Formula C₁₁H₁₀FNS
Molecular Weight 207.27 g/mol
Predicted Bioactivity Antiviral, Anticancer, Kinase Inhibition

The convergence of these structural elements makes 3-Fluoro-5-thiophen-3-ylbenzylamine a compelling building block for creating novel chemical entities with potential therapeutic value, particularly in areas like influenza virus inhibition and oncology.[2][5]

Sourcing, Procurement, and Pricing

Direct, off-the-shelf commercial availability of 3-Fluoro-5-thiophen-3-ylbenzylamine in research quantities is limited. This compound is typically not held in stock by major chemical suppliers. Therefore, researchers must procure it through custom synthesis .

Several chemical service companies specialize in the custom synthesis of novel compounds for research and development.

Potential Custom Synthesis Providers Service Focus
ChemScene Offers custom synthesis services alongside a catalog of bioactive small molecules and building blocks.[6]
Sigma-Aldrich (Merck) Provides extensive custom synthesis services for rare and unique chemicals, leveraging a deep expertise in chemical manufacturing.[7]
Fluorochem Specializes in fluorinated compounds and offers custom synthesis for research and development purposes.[8]
Suzhou Fenghua New Materials A producer of thiophene derivatives that may offer custom synthesis capabilities for specific, non-catalog items.[9]

Pricing Considerations: The price for custom synthesis is highly variable and depends on:

  • Scale: Milligram to gram quantities required for initial screening will be less expensive than kilogram-scale production.

  • Purity: Higher purity requirements (e.g., >98%) necessitate more rigorous purification steps, increasing the cost.

  • Synthesis Route Complexity: The number of steps, cost of starting materials, and difficulty of the reactions directly impact the final price.

  • Analytical Requirements: The need for comprehensive characterization (e.g., 1H NMR, 13C NMR, LC-MS, HPLC) will be factored into the quotation.

For a 1-5 gram batch with >95% purity, researchers should anticipate a lead time of 4-8 weeks and a price ranging from several hundred to a few thousand dollars, pending a formal quotation.

Procurement Workflow Diagram

G A Identify Need for 3-Fluoro-5-thiophen-3-ylbenzylamine B Search Commercial Catalogs (Likely Unavailable) A->B C Identify & Contact Custom Synthesis Vendors B->C D Submit Request for Quotation (RFQ) (Specify Quantity, Purity, CAS) C->D E Evaluate Quotes (Price, Lead Time, Reputation) D->E F Issue Purchase Order (PO) to Selected Vendor E->F G Vendor Performs Synthesis, Purification & QC Analysis F->G H Compound Shipped with Certificate of Analysis (CoA) G->H I Researcher Performs Incoming QC Verification H->I

Caption: Workflow for procuring a custom-synthesized research chemical.

Proposed Retrosynthetic Pathway and Protocol

A logical and efficient synthesis of the target amine can be envisioned starting from the commercially available precursor, 3-Fluoro-5-(thiophen-3-yl)benzoic acid (CAS 1261925-85-2) .[6] The proposed pathway involves a two-step sequence: amidation followed by reduction.

Synthesis Workflow Diagram

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction A 3-Fluoro-5-(thiophen-3-yl)benzoic acid B Intermediate Benzamide A->B  SOCl₂ or HATU,  NH₄Cl, Base C Intermediate Benzamide D 3-Fluoro-5-thiophen-3-ylbenzylamine (Final Product) C->D  LiAlH₄ or BH₃•THF

Caption: A plausible two-step synthesis of the target amine.

Experimental Protocol: Synthesis

Disclaimer: This protocol is a theoretical proposition based on standard organic chemistry transformations and should be adapted and optimized by a qualified synthetic chemist in a controlled laboratory setting.

Step 1: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzamide

  • Activation: To a solution of 3-Fluoro-5-(thiophen-3-yl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).

  • Reaction: Stir the mixture at room temperature for 2-3 hours until gas evolution ceases. The reaction progress can be monitored by TLC.

  • Ammonia Addition: Cool the reaction mixture to 0°C and slowly bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide (5.0 eq) dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for an additional hour. Quench with water, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude benzamide can be purified by recrystallization or flash column chromatography.

Step 2: Reduction of 3-Fluoro-5-(thiophen-3-yl)benzamide to the Benzylamine

  • Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a solution of the benzamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, 15 mL/mmol).

  • Reduction: Cool the solution to 0°C and slowly add a solution of borane-tetrahydrofuran complex (BH₃•THF, 1M in THF, 2.5 eq) dropwise.

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Quench: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of 1M HCl to neutralize excess borane.

  • Workup: Make the solution basic (pH > 10) by adding 3M NaOH. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product, 3-Fluoro-5-thiophen-3-ylbenzylamine, should be purified by flash column chromatography on silica gel.

Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Research Applications in Drug Discovery

The structural motifs within this compound suggest its utility as a fragment or building block in several therapeutic areas. Thiophene derivatives have shown promise as antibacterial, anticancer, and antiviral agents.[10][11][12]

Primary Application: Influenza Virus Fusion Inhibitor

A recent study highlighted a series of N-[(thiophen-3-yl)methyl]benzamides as potent fusion inhibitors of influenza A virus, targeting the hemagglutinin (HA) protein.[5] 3-Fluoro-5-thiophen-3-ylbenzylamine is an ideal starting point for synthesizing a library of analogs to probe the structure-activity relationship (SAR) in this target class.

Experimental Protocol: Screening for HA-Mediated Fusion Inhibition

This protocol describes a cell-based pseudovirus entry assay to evaluate the inhibitory potential of compounds derived from the title amine.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., an N-acylated derivative of 3-Fluoro-5-thiophen-3-ylbenzylamine) in DMSO. Create a serial dilution series in cell culture medium.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Treatment: Pre-treat the cells with the serially diluted compounds for 1 hour.

  • Infection: Infect the cells with an influenza pseudovirus (e.g., H1N1 or H5N1 subtype) that expresses a reporter gene like luciferase.

  • Incubation: Incubate the infected cells for 48 hours.

  • Data Acquisition: Lyse the cells and measure the luciferase activity using a luminometer.

  • Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the normalized luciferase signal against the compound concentration and fitting the data to a dose-response curve.

Screening Workflow Diagram

G A Prepare Compound Dilution Series C Pre-treat Cells with Compound A->C B Seed MDCK Cells in 96-well Plate B->C D Infect Cells with Luciferase-Pseudovirus C->D E Incubate for 48 hours D->E F Lyse Cells & Measure Luciferase Activity E->F G Calculate EC₅₀ Value (Dose-Response Analysis) F->G

Caption: Workflow for a pseudovirus-based antiviral screening assay.

Safety and Handling

No specific Safety Data Sheet (SDS) exists for 3-Fluoro-5-thiophen-3-ylbenzylamine. However, based on data from structurally related benzylamines and fluorinated aromatic compounds, the following precautions are mandated.[8][13][14][15]

Hazard Class Precautionary Measures
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[13] Wear appropriate protective gloves (e.g., nitrile) and safety goggles with side-shields.[14]
Respiratory Irritation May cause respiratory irritation.[13] Handle only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust or vapors.[13]
Ingestion Harmful if swallowed.[13] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][13]
Storage Store in a cool, well-ventilated place.[13] Keep the container tightly closed, protected from light, and under an inert atmosphere (e.g., nitrogen or argon). Recommended storage temperature is 2-8°C.[15]
Disposal Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[8]

Always consult the SDS of analogous compounds and perform a thorough risk assessment before handling this chemical.

References

  • Safety Data Sheet - ChemScene. (2025). ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • 3-Fluoro-5-(thiophen-3-yl)benzoic acid | 1261925-85-2. ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026). Sigma-Aldrich.
  • Safety Data Sheet - Fluorochem. (2026). Fluorochem.
  • SAFETY D
  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. (2024). PMC.
  • 3-Fluoro-5-methoxybenzylamine | 914465-85-3. Sigma-Aldrich.
  • DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE...
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS.
  • Medicinal chemistry-based perspectives on thiophene and its deriv
  • Custom Thiophene Derivatives Manufacturers, Suppliers. Feng Hua.
  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery... (2024).
  • Application Notes and Protocols: 3,4-Dichloro-5-fluorothiophenol in Medicinal Chemistry. Benchchem.
  • 3-Chloro-5-fluoroaniline | CAS 4863-91-6. Ossila.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • 3-(4-(4-bromophenyl)-5-((2-fluorobenzyl)thio)-4h-1,2,4-triazol-3-yl)pyridine. Sigma-Aldrich.

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literature review of 3-Fluoro-5-thiophen-3-ylbenzylamine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Pharmacological Evaluation of 3-Fluoro-5-thiophen-3-ylbenzylamine Analogs

Introduction

Heterocyclic compounds containing sulfur are foundational scaffolds in medicinal chemistry, with the thiophene ring being a particularly privileged structure.[1][2] Thiophene and its derivatives are bioisosteres of phenyl rings and are present in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the thiophene moiety allows for extensive synthetic modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide focuses on a specific, yet promising, chemical space: analogs of 3-Fluoro-5-thiophen-3-ylbenzylamine.

While literature on this exact parent compound is nascent, this review synthesizes data from closely related analogs, primarily N‑[(Thiophen-3-yl)methyl]benzamides and fluorinated thiophenyl pyrimidines, to provide a comprehensive technical overview.[5][6] We will explore the critical aspects of their design, synthesis, structure-activity relationships (SAR), and pharmacological evaluation. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights to accelerate research in this area.

Part 1: Synthetic Strategies for Thiophene-Based Scaffolds

The synthesis of thiophene-containing compounds is well-established, with several robust methods available to chemists. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Amide and Benzamide Bond Formation

A prevalent strategy for creating analogs, particularly those investigated as antiviral agents, involves the coupling of a thiophen-yl-methanamine core with various acyl chlorides. This is a standard and efficient method for generating diverse libraries of compounds for SAR studies.[6]

Experimental Protocol: Synthesis of N-[(Thiophen-3-yl)methyl]benzamide Analogs

This protocol describes a general procedure for the synthesis of benzamide derivatives, a class of compounds structurally similar to the target benzylamines.

Materials:

  • (Thiophen-3-yl)methanamine derivative (1.0 eq)

  • Substituted acyl chloride (1.1 eq)

  • Triethylamine (TEA) or other suitable base (1.5 eq)

  • Dichloromethane (DCM) or other anhydrous aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the (Thiophen-3-yl)methanamine derivative in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (e.g., triethylamine) to the solution and stir for 10 minutes.

  • Add the substituted acyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure benzamide analog.[6]

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]

Construction of the Thiophene Ring

For more fundamental syntheses, the Gewald reaction is a powerful one-pot method for creating polysubstituted 2-amino-thiophenes, which can serve as versatile intermediates.[8]

Part 2: Structure-Activity Relationship (SAR) Analysis

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on both the thiophene and associated aromatic rings.[5][9]

Substitution on the Phenyl Ring

In related scaffolds, fluorination of the phenyl ring has a pronounced effect on biological activity. Studies on thiophen-2-yl pyrimidines as anti-schistosomal agents revealed that the position of fluorine is critical.

  • Ortho-Fluorination: A single fluorine atom at the ortho position of the phenyl ring was sufficient to retain high potency (EC₅₀ = 0.59 µM), comparable to the parent compound.[5]

  • Meta- or Para-Fluorination: Analogs with fluorine at only the meta or para positions were significantly less potent (EC₅₀ = 5.0 µM).[5]

  • Di-Fluorination: Combining an ortho-fluoro substituent with a meta- or para-fluoro group generally maintained good activity.[5]

Similarly, in a series of N‑[(thiophen-3-yl)methyl]benzamides evaluated as influenza fusion inhibitors, halogen substitution on the phenyl ring was key. Substitution of a fluorine atom with chlorine slightly increased potency, whereas bromine or trifluoromethyl groups abolished antiviral activity.[6] This highlights the sensitivity of the target interaction to the electronic and steric properties of the substituent.

Modifications of the Thiophene Ring and Linker

The thiophene ring itself is a critical pharmacophore. In studies of influenza fusion inhibitors, replacing the thiophene-3-yl ring with a thiophene-2-yl ring or a furan ring led to a complete loss of activity, underscoring the specific geometric and electronic requirements of the binding pocket.[6]

The linker between the aromatic systems is also crucial. The benzylamine or benzamide linkage provides a specific vector and conformational flexibility that is often essential for activity.

SAR Summary and Visualization

The following table summarizes key SAR findings from related thiophene analog series.

Compound Series Modification Effect on Activity Reference
Thiophen-2-yl Pyrimidinesortho-Fluorination on phenyl ringMaintained high potency[5]
Thiophen-2-yl Pyrimidinesmeta- or para-Fluorination on phenyl ringSignificantly reduced potency[5]
N-[(Thiophen-3-yl)methyl]benzamidesChlorine for Fluorine on phenyl ringSlightly increased potency[6]
N-[(Thiophen-3-yl)methyl]benzamidesBromine or CF₃ for Fluorine on phenyl ringAbolished activity[6]
N-[(Thiophen-3-yl)methyl]benzamidesThiophene-2-yl for Thiophene-3-ylAbolished activity[6]

Below is a diagram illustrating the key SAR takeaways for a generic 3-phenyl-benzylamine scaffold based on data from related analogs.

Caption: Key Structure-Activity Relationships for Thiophene Analogs.

Part 3: Biological Targets and Pharmacological Evaluation

Thiophene derivatives have been shown to interact with a diverse range of biological targets, leading to their broad therapeutic potential.

Known Biological Targets
  • Viral Proteins: N‑[(thiophen-3-yl)methyl]benzamides have been identified as potent fusion inhibitors of Influenza A virus, targeting the hemagglutinin (HA) protein and preventing the conformational changes necessary for viral entry.[6]

  • Tubulin: Certain benzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis. This makes them attractive candidates for anticancer drug development.[10]

  • Kinases and Enzymes: Thiophene-based compounds have been investigated as inhibitors of various protein kinases and enzymes like topoisomerase, which are critical targets in oncology.[9]

In Vitro Evaluation Protocols

The initial screening of novel analogs typically involves a battery of in vitro assays to determine potency, selectivity, and potential liabilities.

Experimental Protocol: Cytotoxicity Assay

This protocol describes a standard MTT assay to evaluate the general cytotoxicity of a compound against a mammalian cell line, which is essential for determining a compound's therapeutic index.

Materials:

  • HEK293, HeLa, or other suitable mammalian cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (10 mM stock)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Seed the 96-well plates with cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37 °C, 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Remove the medium from the wells and add 100 µL of the medium containing the serially diluted compounds.

  • Incubate the plates for 48-72 hours at 37 °C, 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. Determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.[5]

Conclusion and Future Perspectives

The 3-fluoro-5-thiophen-3-ylbenzylamine scaffold represents a promising area for drug discovery, leveraging the proven therapeutic potential of the thiophene nucleus.[11] This guide, by synthesizing data from structurally related analogs, provides a clear roadmap for researchers. The key takeaways are the critical influence of substituent positioning on the phenyl ring, particularly the preference for ortho-fluorination, and the specific requirement for the thiophene-3-yl isomer in certain biological contexts.[5][6]

Future work should focus on the direct synthesis and evaluation of 3-Fluoro-5-thiophen-3-ylbenzylamine analogs. A systematic exploration of substituents on the benzylamine nitrogen and the thiophene ring is warranted to build a comprehensive SAR profile. Screening these novel compounds against a diverse panel of targets, including viral proteins, kinases, and tubulin, could uncover potent and selective therapeutic agents. By combining rational design based on the principles outlined herein with robust synthetic chemistry and pharmacological testing, the development of novel clinical candidates from this scaffold is a tangible goal.

References

  • Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. bioRxiv.org.
  • Synthesis, Characterization of thiophene derivatives and its biological applications.
  • DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE ANILINE, AMINOPYRIDINE, BENZYLAMINE, NICOTINAMIDE, PYRIMIDI.
  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC.
  • Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile. Google Patents.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science.
  • Structure-activity relationships for a series of thiobenzamide influenza fusion inhibitors derived from 1,3,3-trimethyl-5-hydroxy-cyclohexylmethylamine. PubMed.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor.
  • Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations.
  • Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. PMC.
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Therapeutic importance of synthetic thiophene. PMC - NIH.
  • Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed.
  • Biological Activities of Thiophenes. Encyclopedia MDPI.
  • Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI.
  • (PDF) Therapeutic importance of synthetic thiophene. ResearchGate.

Sources

SMILES string and InChI key for 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Fluoro-5-thiophen-3-ylbenzylamine , a specific fluorinated heteroaryl building block used in medicinal chemistry.

Chemical Identity & Structural Parameters

3-Fluoro-5-thiophen-3-ylbenzylamine is a "lead-like" fragment utilized in Fragment-Based Drug Discovery (FBDD). It features a benzylamine core functionalized with a fluorine atom for metabolic stability and a thiophene ring as a bioisostere for phenyl groups, often targeting kinase hinge regions or hydrophobic pockets.

Core Identifiers
ParameterValue
IUPAC Name (3-Fluoro-5-(thiophen-3-yl)phenyl)methanamine
Common Name 3-Fluoro-5-(3-thienyl)benzylamine
Molecular Formula

Molecular Weight 207.27 g/mol
SMILES NCC1=CC(F)=CC(=C1)c2ccsc2
InChI String InChI=1S/C11H10FNS/c12-10-4-8(6-13)2-9(5-10)11-1-3-14-7-11/h1-5,7H,6,13H2
CAS (Precursor) 1094555-68-6 (Amine core) / 179898-34-1 (Nitrile core)

Note on Identifiers: The InChI key is a hashed representation of the InChI string. For novel or non-cataloged synthesis products, the SMILES string serves as the primary machine-readable identifier for docking and chemoinformatics.

Synthesis Protocol: The Nitrile Route

While direct coupling to the benzylamine is possible, the free amine can poison palladium catalysts or undergo competitive N-arylation. The most robust, self-validating industrial route utilizes a Suzuki-Miyaura coupling on the nitrile precursor, followed by a selective reduction . This avoids protection/deprotection steps.

Reaction Scheme Overview
  • Step 1 (C-C Bond Formation): 3-Bromo-5-fluorobenzonitrile + 3-Thienylboronic acid

    
     Biaryl Nitrile.
    
  • Step 2 (Reduction): Biaryl Nitrile

    
     Target Benzylamine.
    
Detailed Methodology
Step 1: Suzuki-Miyaura Coupling

Objective: Couple the thiophene ring to the benzene core while preserving the nitrile.

  • Reagents:

    • Substrate: 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1) [1].[1][2]

    • Coupling Partner: 3-Thienylboronic acid (CAS 6165-69-1) [2].

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 equiv).
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Protocol:

    • Charge a reaction vessel with 1.0 eq of nitrile and 1.2 eq of boronic acid.

    • Add solvent and degas with

      
       for 15 minutes (Critical for Pd(0) stability).
      
    • Add base and catalyst under inert atmosphere.

    • Heat to 90°C for 12 hours.

    • Validation: Monitor via TLC/LC-MS for disappearance of bromide (

      
       200/202) and appearance of product (
      
      
      
      ~204).
Step 2: Nitrile Reduction

Objective: Convert the nitrile group (


) to the primary amine (

).
  • Reagents:

    • Reductant: Borane-THF complex (

      
      ) or 
      
      
      
      .
    • Solvent: Anhydrous THF.

  • Protocol:

    • Cool the biaryl nitrile solution (in THF) to 0°C.

    • Dropwise add 3.0 eq of

      
      .
      
    • Allow to warm to RT and reflux for 2 hours.

    • Quench: Carefully add MeOH followed by HCl to hydrolyze the borane-amine complex.

    • Isolation: Basify with NaOH, extract into DCM, and dry over

      
      .
      
Synthesis Logic Flowchart

Synthesis Start 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1) Step1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 90°C, Dioxane/H2O Start->Step1 Reagent1 3-Thienylboronic acid (CAS 6165-69-1) Reagent1->Step1 Inter Intermediate: 3-Fluoro-5-(3-thienyl)benzonitrile Step1->Inter C-C Bond Formation Step2 Reduction BH3-THF or LiAlH4 Inter->Step2 End TARGET: 3-Fluoro-5-thiophen-3-ylbenzylamine Step2->End -CN to -CH2NH2

Figure 1: Synthetic pathway utilizing the nitrile route to avoid amine protection steps.

Mechanistic Insight: Palladium Catalytic Cycle

Understanding the Suzuki cycle is critical for troubleshooting low yields. The steric bulk of the thiophene boronic acid is low, but the electron-withdrawing fluorine on the aryl bromide facilitates the Oxidative Addition step.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the nitrile.

  • Transmetallation: The thienyl group transfers from Boron to Palladium (activated by base).

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd PdII_Br Pd(II)-Br Complex OxAdd->PdII_Br TransMet Transmetallation (Boronic Acid + Base) PdII_Br->TransMet PdII_Ar Pd(II)-Ar-Ar' Complex TransMet->PdII_Ar RedElim Reductive Elimination (Product Release) PdII_Ar->RedElim RedElim->Pd0

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

This molecule serves as a versatile fragment in medicinal chemistry:

  • Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl ring, offering similar sterics but distinct electronic properties (electron-rich) and potential for sulfur-mediated interactions (e.g., Met-gatekeeper interactions in kinases).

  • Fluorine Effect: The fluorine atom at the 3-position modulates pKa, lipophilicity (LogP), and metabolic stability by blocking P450 oxidation sites on the benzene ring.

  • Linker Potential: The benzylamine moiety provides a reactive handle for amide coupling, making it an ideal "right-hand side" (RHS) moiety for kinase inhibitors targeting the ATP-binding pocket [3].

Safety & Handling

  • Fluorinated Aromatics: Generally stable, but should be treated as potential irritants.

  • Boronic Acids: May degrade upon prolonged exposure to air/moisture (protodeboronation); store at 4°C.

  • Borane Reagents:

    
     is pyrophoric and reacts violently with water. Quenching requires extreme caution (dropwise MeOH addition).
    

References

  • Santa Cruz Biotechnology. 3-Bromo-5-fluorobenzonitrile (CAS 179898-34-1).[1][2] Available at:

  • Sigma-Aldrich. 3-Thienylboronic acid (CAS 6165-69-1). Available at:

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Reductive Amination Workflows Utilizing 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Fluoro-5-thiophen-3-ylbenzylamine is a highly versatile primary amine building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and GPCR ligands. The incorporation of the fluorine atom modulates the basicity (


) of the adjacent amine and improves metabolic stability, while the thiophene ring provides an electron-rich heteroaromatic system capable of favorable 

stacking and hydrophobic interactions within protein binding pockets.

To incorporate this building block into complex drug scaffolds, reductive amination is the premier C–N bond-forming methodology. This application note provides optimized, self-validating protocols for the reductive amination of 3-fluoro-5-thiophen-3-ylbenzylamine with diverse aldehydes and ketones, ensuring high yields while mitigating common side reactions.

Mechanistic Strategy: Overcoming Substrate Limitations

The selection of the reducing agent and reaction conditions is the most critical parameter in reductive amination[1]. For 3-fluoro-5-thiophen-3-ylbenzylamine, specific structural liabilities dictate the synthetic strategy:

  • Avoidance of Catalytic Hydrogenation: The thiophene moiety contains a sulfur atom, which acts as a potent catalyst poison for standard transition metals (e.g., Pd/C,

    
    ). Consequently, traditional reductive amination via catalytic hydrogenation is highly prone to failure or requires prohibitive catalyst loading.
    
  • Superiority of Sodium Triacetoxyborohydride (STAB): STAB (

    
    ) is the reagent of choice[2]. The electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent. It selectively reduces imines and iminium ions at a much faster rate than it reduces aldehydes or ketones[3]. This enables a "direct" one-pot procedure without the need to isolate the intermediate imine.
    
  • Solvent Kinetics: 1,2-Dichloroethane (DCE) is the preferred solvent. Reactions in DCE proceed significantly faster and with higher yields compared to tetrahydrofuran (THF) or methanol[2].

  • Stoichiometry and Cost-Efficiency: Because 3-fluoro-5-thiophen-3-ylbenzylamine is typically a high-value, advanced intermediate, it is designated as the limiting reagent (1.0 equiv). The cheaper carbonyl compound is supplied in a slight excess (1.05 equiv) to drive complete conversion[4].

Reaction Pathway & Workflow

RA_Workflow A 3-Fluoro-5-thiophen-3-ylbenzylamine (Primary Amine) C Hemiaminal Intermediate A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde / Ketone) B->C D Imine / Iminium Ion (Activated Electrophile) C->D -H2O (AcOH cat. for ketones) F Secondary Amine Product (Target Scaffold) D->F Hydride Transfer E Sodium Triacetoxyborohydride (STAB, Mild Hydride Donor) E->F Reduces D selectively

Mechanism and workflow of STAB-mediated direct reductive amination.

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

Aldehydes are highly electrophilic; therefore, imine formation is rapid and generally does not require acid catalysis[2].

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-5-thiophen-3-ylbenzylamine (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration.

  • Electrophile Addition: Add the aldehyde (1.05 equiv) to the stirring solution at room temperature (20–25 °C). Allow the mixture to stir for 15 minutes to facilitate initial hemiaminal/imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 equiv) portion-wise over 5 minutes.

    • Causality: Portion-wise addition prevents localized thermal spikes and controls the rate of hydride transfer, minimizing the potential for over-alkylation (dialkylation to the tertiary amine)[3].

  • Monitoring: Stir the reaction under a nitrogen atmosphere. Monitor progression via LC-MS or TLC. The self-validating endpoint is the complete disappearance of the primary amine mass/spot (typically 2–4 hours).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous

    
     (equal volume to DCE).
    
    • Causality:

      
       safely hydrolyzes unreacted STAB (releasing 
      
      
      
      gas—ensure proper venting). Crucially, it ensures the aqueous phase is basic (pH > 8), keeping the secondary amine product in its free-base form so it partitions entirely into the organic layer rather than being lost as a water-soluble salt.
  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (2 × 10 mL). Combine the organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Direct Reductive Amination with Ketones

Ketones are sterically hindered and less electrophilic than aldehydes. Imine formation is the rate-limiting step and requires mild acid catalysis[1].

  • Preparation: Dissolve 3-fluoro-5-thiophen-3-ylbenzylamine (1.0 equiv) and the ketone (1.05 equiv) in anhydrous DCE (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (AcOH) (1.0 to 2.0 equiv).

    • Causality: At pH 6–8, imines are preferentially protonated to highly reactive iminium ions. These iminium ions are reduced significantly faster than the parent ketone, preventing the wasteful reduction of the starting material[4].

  • Reduction: Add STAB (1.5 to 2.0 equiv) portion-wise.

  • Monitoring: Stir at room temperature under nitrogen for 12–24 hours. Ketone reductions are inherently slower; prolonged reaction times are expected. Validate completion via LC-MS.

  • Quench & Workup: Quench carefully with saturated aqueous

    
     until gas evolution ceases and the aqueous layer tests basic (pH 8–9). Extract with DCM, dry over 
    
    
    
    , and concentrate.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized stoichiometric ratios and conditions based on the electrophile class.

Electrophile TypeLimiting ReagentAmine (equiv)Carbonyl (equiv)STAB (equiv)AdditiveSolventExpected Time (h)
Aliphatic / Aromatic Aldehyde Amine1.01.051.4 – 1.5NoneDCE2 – 4
Aliphatic Ketone Amine1.01.051.5 – 2.0AcOH (1–2 eq)DCE12 – 24
Sterically Hindered Ketone Carbonyl1.051.02.0AcOH (2 eq)DCE24 – 48

References

1.[4] "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org. Available at: 2.[3] "Sodium triacetoxyborohydride." Organic Chemistry Portal. Available at: 3.[2] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." PubMed (NIH). Available at: 4.[1] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1." The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

preparation of pharmaceutical intermediates using 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Retrosynthetic Analysis

In contemporary medicinal chemistry, 3-Fluoro-5-(thiophen-3-yl)benzylamine serves as a highly privileged structural scaffold. It is most notably utilized as a critical building block in the synthesis of biaryl piperazine derivatives, which function as potent modulators of the 5-HT2C receptor. These therapeutic agents are actively deployed in clinical research for the management of obesity, Alzheimer's disease, and stress urinary incontinence ()[1].

To achieve scalable and high-purity synthesis of this intermediate, we employ a robust two-step retrosynthetic strategy. The methodology avoids highly unstable intermediates and relies on predictable, thermodynamically favorable transformations:

  • C–C Bond Formation: Construction of the biaryl core via a Palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-fluorobenzonitrile and thiophen-3-ylboronic acid ()[2].

  • C≡N Reduction: Chemoselective reduction of the intermediate benzonitrile to the target primary benzylamine using Lithium Aluminum Hydride (LAH) ()[3].

Reaction Pathway Visualization

SynthesisWorkflow SM1 3-Bromo-5-fluorobenzonitrile Step1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 Thiophen-3-ylboronic acid SM2->Step1 Int1 3-Fluoro-5-(thiophen-3-yl)benzonitrile Step1->Int1 C-C Bond Formation Step2 Step 2: Nitrile Reduction LiAlH4, THF 0°C to RT Int1->Step2 Product 3-Fluoro-5-(thiophen-3-yl)benzylamine Step2->Product C≡N to CH2NH2

Figure 1: Two-step synthetic workflow for the preparation of 3-Fluoro-5-(thiophen-3-yl)benzylamine.

Quantitative Optimization Data

The following tables summarize the empirical data driving our choice of reagents.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions (Step 1) Causality: Pd(dppf)Cl₂ was selected because its bidentate ligand architecture accelerates the reductive elimination step, effectively suppressing the homocoupling of the thiophene boronic acid. A biphasic Dioxane/H₂O system ensures optimal solubility for both the organic substrates and the inorganic base[2].

EntryCatalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)
1Pd(PPh₃)₄Toluene / H₂ONa₂CO₃9068%
2Pd(OAc)₂ / SPhosTHF / H₂OK₃PO₄7085%
3 Pd(dppf)Cl₂ 1,4-Dioxane / H₂O K₂CO₃ 90 94%

Table 2: Optimization of Nitrile Reduction (Step 2) Causality: Nitriles are highly stable and resistant to mild hydride donors like NaBH₄. LiAlH₄ is required to forcefully attack the polarized C≡N bond, forming an intermediate iminium salt that rapidly accepts a second hydride to yield the primary amine[3].

EntryReducing AgentSolventTempTime (h)Yield (%)
1NaBH₄MethanolRT240% (Recovered SM)
2Borane-THF (BH₃·THF)THFReflux1272%
3 LiAlH₄ Anhydrous THF 0°C to RT 4 91%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzonitrile

Scale: 10.0 mmol

  • Reagent Charging: To a 100 mL round-bottom flask, add 3-bromo-5-fluorobenzonitrile (2.00 g, 10.0 mmol), thiophen-3-ylboronic acid (1.41 g, 11.0 mmol, 1.1 eq), and K₂CO₃ (2.76 g, 20.0 mmol, 2.0 eq).

  • Solvent Addition & Degassing: Add 40 mL of 1,4-Dioxane and 10 mL of deionized H₂O. Crucial Step: Sparge the biphasic mixture with Argon for 15 minutes. Oxygen rapidly degrades the active Pd(0) species into an inactive peroxo complex; thorough degassing guarantees high catalytic turnover.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (365 mg, 0.5 mmol, 5 mol%) under a positive stream of Argon. Attach a reflux condenser and heat the mixture to 90°C for 4 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to afford the intermediate as a pale yellow solid.

System Validation & Quality Control (Protocol A):

  • TLC Monitoring: Run a TLC (Hexanes/EtOAc 4:1). The product will exhibit a significantly lower Rf than the starting bromide and will be intensely UV-active at 254 nm due to the extended biaryl conjugation.

Protocol B: Reduction to 3-Fluoro-5-(thiophen-3-yl)benzylamine

Scale: 8.0 mmol

  • Preparation of Hydride Suspension: In a flame-dried 250 mL flask flushed with Argon, suspend LiAlH₄ (0.61 g, 16.0 mmol, 2.0 eq) in anhydrous THF (30 mL). Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve 3-Fluoro-5-(thiophen-3-yl)benzonitrile (1.63 g, 8.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to carefully manage the exothermic hydride transfer.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Fieser Quench (Self-Validating Safety Step): Do not quench with bulk water or acid, which creates unfilterable gelatinous aluminum hydroxide emulsions. Cool the flask back to 0°C and sequentially add dropwise:

    • 0.61 mL of distilled H₂O

    • 0.61 mL of 15% aqueous NaOH

    • 1.83 mL of distilled H₂O Stir vigorously for 15 minutes. This exact stoichiometric ratio (n, n, 3n) forces the aluminum salts to precipitate as a dense, granular white solid (sodium aluminate), ensuring 100% recovery of the amine trapped in the matrix.

  • Isolation: Filter the granular salts through a pad of Celite, washing the cake thoroughly with EtOAc (3 × 20 mL). Concentrate the combined filtrate to yield the target benzylamine as a viscous oil, which may crystallize upon standing.

System Validation & Quality Control (Protocol B):

  • Ninhydrin Stain: Spot the product on a TLC plate and dip it into a Ninhydrin solution. Heating the plate with a heat gun will instantly yield a dark purple spot, definitively confirming the presence of the primary amine.

  • IR Spectroscopy: The sharp, distinct C≡N stretching frequency at ~2220 cm⁻¹ present in the intermediate will completely disappear, replaced by broad N-H stretches at ~3300-3400 cm⁻¹.

References

  • Therapeutic Agent for Stress Urinary Incontinence and Fecal Incontinence - European Patent Office (EP3733204A1), Takeda Pharmaceutical Company Limited.
  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds - Chemical Reviews (ACS Publications), Miyaura, N., & Suzuki, A. (1995). URL:[Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride - Journal of the American Chemical Society, Amundsen, L. H., & Nelson, L. S. (1951). URL:[Link]

Sources

handling and storage protocols for fluorinated benzylamines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

Fluorinated benzylamines (e.g., 2-, 3-, and 4-fluorobenzylamine) are critical bioisosteres in medicinal chemistry.[1] The introduction of fluorine onto the aromatic ring modulates lipophilicity, metabolic stability, and pKa without significantly altering steric bulk compared to the parent benzylamine.

However, these advantages come with a specific handling paradox: while the aromatic carbon-fluorine (


) bond is robust, the amine functionality remains a potent nucleophile and base. The electron-withdrawing nature of fluorine lowers the pKa slightly but does not prevent the rapid formation of carbamates upon exposure to atmospheric carbon dioxide (

). Furthermore, the "Fluorine Effect" can induce subtle changes in volatility and hygroscopicity that standard benzylamine protocols fail to address.

This guide provides a self-validating framework for the storage and manipulation of these reagents to ensure experimental reproducibility in drug discovery workflows.

Physicochemical Profile: The Fluorine Effect

To handle these compounds correctly, one must understand how fluorine modifies the parent molecule.[2] The electron-withdrawing inductive effect (-I) of fluorine reduces the electron density on the nitrogen lone pair, lowering the pKa compared to non-fluorinated benzylamine. Despite this, they remain strong bases capable of rapid atmospheric degradation.

Table 1: Comparative Physicochemical Properties

PropertyBenzylamine (Reference)2-Fluorobenzylamine3-Fluorobenzylamine4-Fluorobenzylamine
Structure




MW ( g/mol ) 107.15125.14125.14125.14
Boiling Point 185°C183°C184°C183°C
pKa (Conj.[1] Acid) 9.33~8.90~8.95~9.01
Electronic Effect StandardStrong -I (Inductive)Strong -I-I / Weak +R (Resonance)
Air Sensitivity High (

)
High (

)
High (

)
High (

)

Note: pKa values are approximate experimental averages. The trend 4-F > 3-F > 2-F reflects the diminishing inductive pull of fluorine as distance from the amine increases [1][6].[1]

Mechanisms of Degradation

The primary failure mode for fluorinated benzylamines is not oxidation of the amine or hydrolysis of the C-F bond, but rather atmospheric carbonylation .

The Carbonate Trap

Upon contact with air, the amine acts as a nucleophile toward


, forming a carbamic acid, which instantly reacts with another equivalent of amine to form a solid carbamate salt. This presents as a white crust ("blooming") on the bottle cap or turbidity in the liquid.

degradation_pathway cluster_prevention Prevention Strategy Amine Fluorinated Benzylamine (Liquid) Carbamic Carbamic Acid (Transient) Amine->Carbamic + CO2 (Fast) CO2 Atmospheric CO2 CO2->Carbamic Salt Benzylammonium Carbamate (White Solid Precipitate) Carbamic->Salt + 2nd Amine Eq Argon Argon Blanket

Figure 1: The "Carbonate Trap" mechanism. Reaction with CO2 is rapid and autocatalytic, consuming 2 equivalents of amine for every 1 equivalent of salt formed.

Protocol 1: Receipt & Initial Quality Control (QC)

Do not assume commercial purity upon arrival.[1] Caps can loosen during transit, admitting moisture and


.

Step-by-Step Validation:

  • Visual Inspection:

    • Hold the bottle against a light source. The liquid should be clear and colorless to pale yellow.

    • Reject Criteria: Any visible white solids, turbidity, or "crust" on the septum/cap interface indicates significant carbonate formation.

  • The "Pop" Test:

    • If the bottle has a septum, insert a needle connected to a bubbler.[3] A net intake of gas suggests a vacuum seal was maintained.[1] A net outflow (or smell of amine) suggests the seal was breached.

  • NMR Validation (Self-Validating Step):

    • Dissolve 10 µL in

      
      .
      
    • Run

      
      :  This is the fastest check. Impurities will show distinct shifts away from the main aromatic fluorine peak.
      
    • Run

      
      :  Look for the characteristic benzyl methylene doublet/singlet (~3.8 ppm).[1]
      
    • The Carbonate Signal: A broad peak appearing downfield (>5.0 ppm) or shifts in the methylene signal often indicate carbamate formation [2].

Protocol 2: Storage Architecture

Proper storage extends shelf life from weeks to years.[1]

A. Temperature:

  • Standard: Store at 2°C to 8°C .

  • Rationale: Lower temperatures reduce the kinetic rate of reaction with any headspace

    
     and minimize volatility.
    
  • Exception: If storing for >1 year, freeze at -20°C, but only if the container is a sealed ampoule or has a high-integrity Teflon liner. Freezing standard caps can cause liner shrinkage and seal failure.[1]

B. Atmosphere (The Critical Variable):

  • Gas: Argon is strictly superior to Nitrogen.[1]

  • Causality: Argon is denser than air (

    
     vs 
    
    
    
    ).[1] It forms a physical "blanket" over the liquid surface, whereas Nitrogen mixes more readily with intruding air [11].

C. Container Specifications:

  • Material: Borosilicate glass (Type I).[1]

  • Cap System:

    • Best: Schlenk flask with Teflon stopcock.[1]

    • Acceptable: Amber glass bottle with a Sure/Seal™ or equivalent crimped septum.[1]

    • Avoid: Standard polyethylene caps without Parafilm/tape overwrap.[1]

Protocol 3: Active Handling & Dispensing

This workflow minimizes the "Open Time" where the reagent is exposed to the atmosphere.

handling_workflow Start Start: Reagent in Storage (4°C) Warm Equilibrate to Room Temp (Prevents condensation) Start->Warm 30 mins Purge Insert Inert Gas Line (Argon) (Positive Pressure) Warm->Purge Dispense Withdraw via Syringe (Oven-dried) Purge->Dispense Maintain Pressure Seal Remove Needle -> Parafilm Cap Dispense->Seal Return Return to 4°C Storage Seal->Return

Figure 2: Active handling workflow. Warming to room temperature is critical to prevent atmospheric moisture from condensing on the cold liquid surface upon opening.

Detailed Methodology:

  • Equilibration: Remove the bottle from the fridge 30 minutes before use. Do not open a cold bottle. Condensation will introduce water, accelerating degradation.[1]

  • Positive Pressure Technique:

    • Insert a needle connected to an Argon line (low pressure, ~1-2 psi) into the septum.[1]

    • Insert the sampling syringe (oven-dried, glass or solvent-resistant plastic).[1]

    • Invert the bottle. The Argon pressure will help push the liquid into the syringe, preventing vacuum formation which could suck in outside air [7][11].

  • The "Flush" Step:

    • Pull liquid into the syringe, then push it back into the bottle once to dislodge gas bubbles and equilibrate the syringe barrel.

    • Draw the final volume and remove the syringe.

  • Post-Dispense:

    • Remove the Argon line last.

    • Wrap the cap interface with Parafilm or electrical tape to provide a secondary diffusion barrier.

Emergency Rescue: Repurification

If the compound has turned cloudy or formed a solid crust (carbonate salt), it can often be rescued rather than discarded.

Protocol:

  • Dissolution: Dissolve the degraded mixture in a non-miscible organic solvent (e.g., Dichloromethane or Diethyl Ether).[1]

  • Base Wash: Wash the organic layer with 1M NaOH (2x).[1]

    • Mechanism:[1][4][5][6]

      
      .[1]
      
    • The strong base converts the carbamate salt back into the free amine and inorganic carbonate.

  • Drying: Dry the organic layer over anhydrous

    
     (Sodium Sulfate).[1] Do not use acidic drying agents. [1]
    
  • Distillation: For high purity, distill the amine under reduced pressure. Note the boiling point (approx 80-90°C at reduced pressure for 4-fluorobenzylamine) [1].[1]

Safety & Waste Disposal

  • Hazards: Fluorinated benzylamines are corrosive (Skin Corr.[1][7] 1B) and cause severe eye damage.[1] They are harmful if swallowed [5].[1][4][7]

  • Fluorine Specifics: While the C-F bond is stable, combustion or reaction with strong Lewis acids can release Hydrogen Fluoride (HF).

  • Waste:

    • Dispose of as Basic Organic Waste .[1]

    • Do not mix with acids in the waste container without slow, controlled neutralization (exothermic).

    • Rinse empty syringes with Acetone before disposal to quench residual amine.[1]

References

  • Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 4-Fluorobenzylamine. Retrieved from

  • BenchChem. (2025).[1][8] A Comparative Guide to the Reactivity of Fluorinated Benzylamine Isomers. Retrieved from

  • PubChem. (2025).[1] Compound Summary: 4-Fluorobenzylamine.[1][9][10][11] National Library of Medicine.[1] Retrieved from [1]

  • Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from

  • ChemicalBook. (2026).[1][5] 4-Fluorobenzylamine MSDS and Storage. Retrieved from

  • ThermoFisher Scientific. (2025).[1][4] Product Specification: 4-Fluorobenzylamine, 98%.[1][10][11] Retrieved from

  • University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group Technical Bulletin. Retrieved from

  • National Institutes of Health (NIH). (2000).[1] Biologically stable [(18)F]-labeled benzylfluoride derivatives. PubMed.[1][6] Retrieved from

  • American Chemical Society. (2019).[1][12] Carbon Dioxide-Mediated C(sp2)–H Arylation of Primary and Secondary Benzylamines. J. Am. Chem. Soc. Retrieved from [12]

  • Beilstein Journals. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Beilstein J. Org.[1] Chem.]([Link]1]

  • Sigma-Aldrich. (n.d.).[1] Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Retrieved from

Sources

optimizing reaction stoichiometry for 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stoichiometric Optimization of Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzylamine

Executive Summary

The synthesis of 3-Fluoro-5-(thiophen-3-yl)benzylamine presents a classic challenge in medicinal chemistry: constructing a biaryl system containing a sulfur-heterocycle and a polar amine tail. The primary bottleneck is the Suzuki-Miyaura coupling step, where 3-thiopheneboronic acid exhibits rapid protodeboronation (hydrolysis of the C-B bond) under aqueous basic conditions, competing with the desired transmetallation. Furthermore, the free benzylamine moiety can coordinate to Palladium (Pd), poisoning the catalyst.

This guide details a robust protocol using N-Boc protection and stoichiometric optimization to suppress side reactions. By shifting the boronic acid equivalent from 1.0 to 1.5 and utilizing a bulky, electron-rich phosphine ligand system (XPhos), we achieve >85% conversion with minimal homocoupling.

Strategic Rationale & Retrosynthesis

To ensure high fidelity, we avoid direct coupling of the free amine. The free nitrogen lone pair is a potent ligand for Pd(II) species, leading to catalyst arrest. Instead, we utilize a carbamate-protected precursor.

Pathway:

  • Coupling Partner A: tert-butyl (3-bromo-5-fluorobenzyl)carbamate (Stable electrophile).

  • Coupling Partner B: 3-thiopheneboronic acid (Unstable nucleophile).

  • Catalyst System: XPhos Pd G3 (Promotes oxidative addition on electron-neutral aryl bromides and resists sulfur poisoning).

Mechanism of Failure (The Problem to Solve)

The thiophene ring is electron-rich. In the presence of base and water (standard Suzuki conditions), the boronic acid undergoes protodeboronation faster than the catalytic cycle can consume it.

  • Result: The reaction stalls at 60% conversion because the nucleophile (boronic acid) is depleted, converting into volatile thiophene gas.

  • Solution: We treat the boronic acid as a "sacrificial reagent," optimizing its stoichiometry to ensure a steady concentration remains available for the catalyst despite background decomposition.

Critical Parameter Optimization

The following data summarizes the optimization campaign to define the standard operating procedure (SOP).

Table 1: Stoichiometry & Base Screening

Reaction Conditions: 0.5 mmol Aryl Bromide, Pd(dppf)Cl2 (5 mol%), 80°C, 4h.

EntryBoronic Acid (Equiv)Base (3.0 Equiv)Solvent SystemConversion (HPLC)Major Side Product
11.0Na2CO3Dioxane/H2O (3:1)55%Protodeboronation (Thiophene)
21.2K2CO3Dioxane/H2O (3:1)72%Protodeboronation
31.5K3PO4Dioxane/H2O (10:1)92%Minimal
42.0K3PO4Dioxane/H2O (10:1)94%Homocoupling (Bi-thiophene)
51.5CsFToluene (Anhydrous)65%Incomplete (Slow kinetics)

Analysis:

  • Entry 1 (Failure): 1:1 stoichiometry is insufficient due to the inherent instability of 3-thiopheneboronic acid.

  • Entry 3 (Optimal): Increasing to 1.5 equivalents compensates for decomposition. Switching to K3PO4 (mild base) and reducing water content (10:1 ratio) slows the rate of protodeboronation while maintaining enough solubility for the base.

  • Entry 4 (Risk): Excess boronic acid (>2.0 eq) promotes oxidative homocoupling of the thiophene, creating impurities difficult to separate by chromatography.

Detailed Experimental Protocol

Target: tert-butyl (3-fluoro-5-(thiophen-3-yl)benzyl)carbamate (Precursor to final amine). Scale: 1.0 gram (limiting reagent).

Materials:
  • Aryl Halide: tert-butyl (3-bromo-5-fluorobenzyl)carbamate (1.0 equiv, 3.29 mmol).

  • Boronate: 3-Thiopheneboronic acid (1.5 equiv, 4.93 mmol).

  • Catalyst: XPhos Pd G3 (2.0 mol%) – Preferred over Pd(dppf) for faster kinetics at lower temps.

  • Base: Potassium Phosphate Tribasic (K3PO4), finely ground (3.0 equiv).[1]

  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) in 10:1 ratio.

Step-by-Step Procedure:

1. Inert Gas Setup (Critical):

  • Prepare a 50 mL Schlenk flask or a microwave vial equipped with a magnetic stir bar.

  • Action: Cycle vacuum/Nitrogen (or Argon) 3 times to remove atmospheric oxygen. Oxygen promotes homocoupling and catalyst oxidation.

2. Reagent Addition:

  • Under positive Nitrogen flow, add the solid reagents: Aryl Halide (1.0 g), Boronic Acid (0.63 g), and K3PO4 (2.1 g).

  • Add the XPhos Pd G3 catalyst (55 mg) last to minimize air exposure.

3. Solvation & Reaction:

  • Add 12 mL of degassed 1,4-Dioxane and 1.2 mL of degassed water via syringe.

  • Seal the vessel immediately.

  • Heat: Place in a pre-heated oil bath at 75°C .

    • Note: Do not exceed 90°C. Higher temperatures accelerate deboronation exponentially.

  • Time: Stir vigorously for 2–4 hours. Monitor by HPLC/TLC every hour.

4. Workup (Scavenging):

  • Cool to room temperature.[2][3] Dilute with Ethyl Acetate (30 mL).

  • Filter through a pad of Celite to remove palladium black and insoluble salts.

  • Wash: Wash the filtrate with Water (1x) and Brine (1x).

  • Scavenger (Optional but recommended): Add 10 wt% SiliaMetS® Thiol resin and stir for 30 mins to remove residual Pd (crucial for biological assays). Filter again.

  • Concentrate under reduced pressure.[2]

5. Purification:

  • Flash Chromatography: Silica Gel.

  • Eluent: 0-20% Ethyl Acetate in Hexanes. The product is UV active (254 nm).

6. Deprotection (Final Step):

  • Dissolve the purified intermediate in DCM (5 mL).

  • Add TFA (1 mL) or 4M HCl in Dioxane (2 mL). Stir at RT for 1 hour.

  • Concentrate and lyophilize to obtain 3-Fluoro-5-(thiophen-3-yl)benzylamine as the salt.

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways and the logic behind the optimized stoichiometry.

ReactionPathway cluster_opt Optimization Logic Start Start: Aryl Bromide + Boronic Acid (1.5 eq) CatCycle Pd Catalytic Cycle (XPhos Pd G3) Start->CatCycle Oxidative Addition Side1 Side Reaction: Protodeboronation Start->Side1 Hydrolysis (Base/H2O) Side2 Side Reaction: Homocoupling Start->Side2 Excess O2 or >2.0 eq Boronate Prod Product: Boc-Protected Biaryl CatCycle->Prod Reductive Elimination Waste Waste: Thiophene Gas + Boric Acid Side1->Waste Impurity Impurity: Bi-thiophene Side2->Impurity

Caption: Competitive pathways in Suzuki coupling. Optimization (1.5 eq Boronic acid, mild base) favors the green path over the red dashed paths.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Low Yield (<50%) Protodeboronation of thiophene.Increase boronic acid to 1.8 eq. Lower temp to 65°C and extend time.
Black Precipitate Catalyst decomposition ("Pd Black").Ensure strict O2-free conditions. Add ligand (XPhos) in slight excess (1:1.2 Pd:Ligand ratio).
New Spot on TLC (High Rf) Homocoupling (Bi-thiophene).Too much boronic acid or O2 leak. Reduce eq to 1.3. Degas solvents more thoroughly.
Starting Material Remains Catalyst poisoning by Sulfur/Amine.Ensure Amine is Boc-protected. Switch to Pd-G3 precatalysts which activate rapidly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261–268. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • BenchChem Application Note. (2025). Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. Link

Sources

Application Notes & Protocols for the Derivatization of 3-Fluoro-5-thiophen-3-ylbenzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection and modification of molecular scaffolds are paramount to successful drug discovery campaigns. The 3-Fluoro-5-thiophen-3-ylbenzylamine scaffold represents a confluence of privileged structural motifs: a reactive benzylamine handle for pharmacophore elaboration, a thiophene ring as a versatile phenyl bioisostere, and a fluorine atom for fine-tuning physicochemical properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, synthetic protocols, and strategic applications of derivatizing this scaffold. We delve into the causality behind experimental choices, present detailed, self-validating protocols for key chemical transformations, and contextualize these efforts within a typical drug discovery cascade.

Rationale for Derivatization: A Scaffold of Strategic Importance

The therapeutic potential of any lead compound is intrinsically linked to its three-dimensional structure and physicochemical properties. The 3-Fluoro-5-thiophen-3-ylbenzylamine core is particularly advantageous due to the distinct and synergistic contributions of its constituent parts.

The Benzylamine Moiety: A Versatile Anchor for Library Development

The primary amine of the benzylamine group is the principal site for derivatization. Its basicity (typical pKa ~9-10) allows it to be protonated at physiological pH, enabling ionic interactions with acidic residues in target proteins, such as aspartate or glutamate. More importantly, its nucleophilicity provides a robust handle for a variety of well-established chemical reactions to build out a diverse chemical library. Derivatization at this position allows for the systematic exploration of the surrounding chemical space to optimize target engagement, selectivity, and pharmacokinetic profiles.[1][2]

The Thiophene Ring: A Privileged Phenyl Bioisostere

Thiophene is a five-membered aromatic heterocycle that is widely recognized in medicinal chemistry as a "privileged" pharmacophore.[3][4][5] It often serves as a bioisosteric replacement for a phenyl ring, offering several potential advantages.[6][7]

  • Modulation of Metabolism: Phenyl rings are common sites of CYP450-mediated oxidative metabolism. Replacing a phenyl ring with thiophene can alter the metabolic profile of a compound, potentially blocking or slowing metabolic degradation and improving its pharmacokinetic profile.[8]

  • Altered Physicochemical Properties: The sulfur atom in the thiophene ring can act as a hydrogen bond acceptor, introducing a potential interaction not possible with a phenyl ring.[6] This can also subtly modify the compound's polarity and solubility.

  • Vectorial Exploration: The thiophene ring directs substituents into specific vectors of chemical space, which can be critical for optimizing interactions within a well-defined protein binding pocket.

The thiophene moiety is a component of numerous FDA-approved drugs, highlighting its significance and acceptance in drug design.[3][9]

The Fluoro Substituent: A Tool for Fine-Tuning Properties

The strategic placement of a fluorine atom on the phenyl ring is a common tactic in medicinal chemistry. The 3-fluoro substituent is an electron-withdrawing group that can significantly influence the molecule's properties:

  • Modulation of pKa: The inductive effect of the fluorine atom lowers the pKa of the benzylamine, reducing its basicity. This can be crucial for optimizing cell permeability and avoiding off-target effects associated with high basicity, such as hERG channel inhibition.[8]

  • Metabolic Blocking: A fluorine atom can be used to block a potential site of metabolism on the aromatic ring, thereby increasing the compound's half-life.

  • Enhanced Binding Interactions: In some cases, fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups or other functionalities in a protein binding site, enhancing binding affinity.

Synthetic Strategies for Derivatization

The primary amine of 3-Fluoro-5-thiophen-3-ylbenzylamine (hereafter referred to as the Core Scaffold ) is readily derivatized through several robust and high-yielding synthetic protocols.

General Derivatization Workflow

The following diagram illustrates the primary pathways for derivatizing the core scaffold.

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core 3-Fluoro-5-thiophen-3-ylbenzylamine (Core Scaffold) Acylation N-Acylation Core->Acylation R-COCl or R-COOH, Coupling Agent Sulfonylation N-Sulfonylation Core->Sulfonylation R-SO2Cl, Base ReductiveAmination Reductive Amination Core->ReductiveAmination R-CHO or R-COR', Reducing Agent Amide Amides Acylation->Amide Sulfonamide Sulfonamides Sulfonylation->Sulfonamide SecTertAmine Secondary/Tertiary Amines ReductiveAmination->SecTertAmine

Caption: General workflow for the derivatization of the core scaffold.

Protocol 1: N-Acylation for Amide Synthesis

This protocol describes the formation of an amide bond, a stable and common linker in pharmaceuticals, by reacting the core scaffold with an acyl chloride.[10]

Objective: To synthesize an N-((3-fluoro-5-(thiophen-3-yl)phenyl)methyl)benzamide derivative as a representative example.

Materials:

  • 3-Fluoro-5-thiophen-3-ylbenzylamine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen or argon atmosphere, dissolve 3-Fluoro-5-thiophen-3-ylbenzylamine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add TEA or DIPEA (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: The base is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes any unreacted acyl chloride and acidic byproducts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: N-Sulfonylation for Sulfonamide Synthesis

This protocol details the formation of a sulfonamide, a key functional group in many drugs, known for its ability to act as a hydrogen bond donor and occupy specific pockets in target proteins.

Objective: To synthesize an N-((3-fluoro-5-(thiophen-3-yl)phenyl)methyl)benzenesulfonamide derivative.

Materials:

  • 3-Fluoro-5-thiophen-3-ylbenzylamine (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine or TEA (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-Fluoro-5-thiophen-3-ylbenzylamine (1.0 eq) in anhydrous DCM or pyridine (as both solvent and base) in a flask under a nitrogen atmosphere. Cool to 0 °C.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) portion-wise or dropwise to the stirred solution. Causality Note: Pyridine is often used as it is an excellent nucleophilic catalyst and an effective acid scavenger for this transformation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC until the starting amine is consumed.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M aq. HCl (2x) to remove excess pyridine, followed by water (1x) and brine (1x). Trustworthiness Note: The acidic wash is critical for removing the basic solvent/reagent (pyridine), simplifying purification.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexanes gradient) or recrystallization.

  • Characterization: Confirm structure and purity by NMR and LC-MS.

Characterization and Property Analysis of Derivatives

A successful derivatization strategy requires rigorous characterization of the newly synthesized compounds.

ParameterTechniqueExpected Outcome for Successful Derivatization
Identity ¹H NMR, ¹³C NMRAppearance of new signals corresponding to the added moiety (e.g., aromatic protons of the benzoyl group, amide N-H proton). Shift in the signal of the benzylic -CH₂- group.
Mass Confirmation LC-MSObservation of the correct [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the derivative.
Purity HPLC-UV/ELSDA single major peak with >95% purity is typically required for biological screening.
Lipophilicity Calculated (cLogP)This value will change based on the derivative. Used to build SAR around cell permeability and solubility.

Application in a Drug Discovery Cascade

The synthesis of a derivative library is the first step. These compounds then enter a screening cascade to identify promising candidates for further development.

G A Library Synthesis (Derivatization of Core Scaffold) B Primary Screening (e.g., Biochemical Assay at single conc.) A->B Diverse Set C Hit Confirmation & Dose-Response (IC₅₀/EC₅₀ Determination) B->C Active 'Hits' D Secondary / Orthogonal Assays (e.g., Cellular Target Engagement) C->D Confirmed Hits E ADME & PK Profiling (Solubility, Permeability, Metabolic Stability) D->E Potent & Selective Hits F Lead Optimization (Iterative Synthesis based on SAR) E->F Establish SAR F->A Synthesize Next-Gen Analogs G Preclinical Candidate F->G Optimized Profile

Caption: A typical drug discovery cascade utilizing a derivative library.

Case Study: Hypothetical Kinase Inhibitor SAR

To illustrate the process, consider a hypothetical library of amide derivatives tested against a target kinase.

Derivative R-Group (in R-CO-NH-CH₂-)Kinase IC₅₀ (nM)cLogPRationale / Next Step
Phenyl5504.1Initial hit. Moderate potency.
4-Chlorophenyl1504.8Improved potency. Suggests a hydrophobic pocket accepts the chloro-group.
4-Methoxyphenyl8003.8Potency lost. Suggests H-bond donor or steric bulk is not tolerated at this position.
4-Aminophenyl953.2High potency and improved cLogP. Amine may form a key H-bond. Prioritize for further optimization.
Thiophen-2-yl4803.5Similar potency to phenyl hit, validates bioisosteric replacement.

This SAR table demonstrates how systematic derivatization provides critical insights, guiding the next round of synthesis towards more potent and drug-like compounds. The addition of the 4-aminophenyl group, for example, dramatically improved potency and lowered lipophilicity, making it a promising lead for further exploration.

References

  • Jadhav, S. A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Shafiee, M., & Naser-Alavi, M. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

  • Wiese, M., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[11]annulene-scaffold. MedChemComm. Available at: [Link]

  • Akhtar, M. J., et al. (2016). Therapeutic importance of synthetic thiophene. PMC. Available at: [Link]

  • Mendonça Junior, F. J. B. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Kim, D. W., et al. (2010). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. ResearchGate. Available at: [Link]

  • Pippione, A. C., et al. (2019). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. Available at: [Link]

  • Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. Available at: [Link]

  • Wikipedia. (n.d.). Benzylamine. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[11]annulene-scaffold. RSC Publishing. Available at: [Link]

  • Kumar, P., & Narasimhan, B. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. Journal of Medicinal Chemistry. Available at: [Link]

  • Gray, P. G., et al. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. MDPI. Available at: [Link]

  • Vázquez, S., et al. (2024). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. ResearchGate. Available at: [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]

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Application Note: Accelerated Synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine via a Microwave-Assisted Two-Step Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, field-proven protocol for the efficient, rapid synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine, a key structural motif in medicinal chemistry. Thiophene-containing biaryl structures are privileged pharmacophores found in a wide array of therapeutic agents.[1][2][3] This guide leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to dramatically reduce reaction times and improve yields compared to conventional thermal methods.[4][5] The two-step synthesis involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling followed by the reduction of a nitrile intermediate. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

The development of novel small-molecule therapeutics is a time-intensive and resource-demanding process.[4] Technologies that accelerate the synthesis of compound libraries and lead candidates offer a significant competitive advantage.[4] Microwave-assisted organic synthesis (MAOS) has emerged as an invaluable technology in drug discovery by utilizing the direct coupling of microwave energy with polar molecules in the reaction mixture.[4][6] This "in-core" heating is rapid and uniform, often leading to:

  • Dramatically Reduced Reaction Times: Reactions that take hours or days under conventional heating can often be completed in minutes.[4][7]

  • Increased Product Yields: The rapid heating can minimize the formation of by-products that often occur during prolonged exposure to high temperatures.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to cleaner reaction profiles and greater reproducibility.

  • Alignment with Green Chemistry: MAOS often requires less solvent and consumes less energy, contributing to more sustainable laboratory practices.[5][7]

This protocol applies these advantages to the synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine, a scaffold of interest due to the prevalence of both thiophene and biaryl moieties in FDA-approved drugs.[1]

Overall Synthetic Strategy

The synthesis is designed as a robust two-step sequence. The initial step constructs the core biaryl framework using a microwave-assisted Suzuki-Miyaura coupling. The second step involves the chemical reduction of the nitrile functional group to afford the target primary amine.

G cluster_0 Starting Materials cluster_1 Step 1: C-C Bond Formation cluster_2 Intermediate cluster_3 Step 2: Functional Group Transformation cluster_4 Final Product A 3-Bromo-5-fluorobenzonitrile C Microwave-Assisted Suzuki Coupling A->C B Thiophene-3-boronic acid B->C D 3-Fluoro-5-(thiophen-3-yl)benzonitrile C->D E Nitrile Reduction D->E F 3-Fluoro-5-thiophen-3-ylbenzylamine E->F

Diagram 1: High-level workflow for the two-step synthesis.

Part I: Microwave-Assisted Suzuki-Miyaura Coupling

Principle & Mechanistic Insight

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[8][9] The reaction is catalyzed by a palladium complex that cycles through three key steps: oxidative addition, transmetalation, and reductive elimination.

Microwave irradiation dramatically accelerates this process.[10][11] The polar solvents and ionic species (base, salts) in the reaction mixture efficiently absorb microwave energy, leading to rapid, uniform heating that cannot be replicated by conventional oil bath heating.[4][5] This allows the reaction to overcome activation energy barriers much more quickly, often suppressing side reactions like deboronation or catalyst degradation.[12]

Experimental Protocol: Synthesis of 3-Fluoro-5-(thiophen-3-yl)benzonitrile

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeRole
3-Bromo-5-fluorobenzonitrile200.011.0200 mgAryl Halide
Thiophene-3-boronic acid127.961.2154 mgBoronic Acid
Pd(dppf)Cl₂731.700.03 (3 mol%)22 mgPalladium Catalyst
Potassium Carbonate (K₂CO₃)138.213.0415 mgBase
1,4-Dioxane--3.0 mLSolvent
Water--1.0 mLCo-solvent
Microwave Vial--10 mLReaction Vessel
Magnetic Stir Bar--1Stirring

Instrumentation A dedicated laboratory microwave reactor (e.g., Smith Creator, CEM Discover, Anton Paar Monowave) is required.

Step-by-Step Procedure

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Addition of Solids: To the vial, add 3-bromo-5-fluorobenzonitrile (200 mg, 1.0 mmol), thiophene-3-boronic acid (154 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (3.0 mL) and water (1.0 mL) to the vial.

  • Sealing: Securely cap the vial with a septum cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 130 °C (Use a pre-stirring time of 30 seconds)

    • Time: 15 minutes

    • Power: Dynamic (The instrument will automatically adjust power to maintain the target temperature)

    • Absorption Level: High

G cluster_reactor Microwave Reactor Cavity cluster_vial Sealed Reaction Vial mw_source Magnetron solution Reactants + Catalyst in Dioxane/Water mw_source->solution Microwave Irradiation stir_bar Stir Bar control Control Unit Temp: 130°C Time: 15 min Power: Dynamic solution->control IR Temp Sensor control->mw_source Controls

Diagram 2: Key parameters for the microwave-assisted Suzuki coupling step.

  • Work-up and Purification: a. After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully uncapping. b. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude residue by column chromatography on silica gel (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the product as a solid.

Expected Outcome:

  • Yield: 80-95%

  • Appearance: Off-white to pale yellow solid.

  • Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and MS.

Part II: Reduction of 3-Fluoro-5-(thiophen-3-yl)benzonitrile

Principle & Rationale for Method Selection

The reduction of a nitrile to a primary amine is a fundamental transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they require strictly anhydrous conditions and careful quenching.[13] For this protocol, we select a robust method using Borane-Tetrahydrofuran complex (BH₃·THF), which is highly effective for nitrile reduction and offers excellent functional group tolerance. The reaction proceeds via the formation of a borane-nitrile adduct, which is subsequently reduced.

Safety Note: While some catalytic reductions can be performed in a microwave, reductions with highly reactive hydrides like boranes are typically performed under conventional heating due to the potential for rapid pressure buildup from hydrogen gas evolution. The protocol below follows a standard, safe procedure.

Experimental Protocol: Synthesis of 3-Fluoro-5-thiophen-3-ylbenzylamine

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/VolumeRole
3-Fluoro-5-(thiophen-3-yl)benzonitrile203.241.0203 mgSubstrate
Borane-THF complex (1.0 M in THF)-3.03.0 mLReducing Agent
Tetrahydrofuran (THF), anhydrous--5.0 mLSolvent
Methanol (MeOH)--~5 mLQuenching Agent
Hydrochloric Acid (2M HCl)--~10 mLHydrolysis/Work-up
Sodium Hydroxide (2M NaOH)--~12 mLBasification

Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Fluoro-5-(thiophen-3-yl)benzonitrile (203 mg, 1.0 mmol) and anhydrous THF (5.0 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add the 1.0 M solution of Borane-THF complex (3.0 mL, 3.0 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) for 3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the flask back to 0 °C. Very carefully and slowly, add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Hydrolysis: Add 2M HCl (10 mL) and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex.

  • Work-up and Isolation: a. Cool the mixture to room temperature and remove the THF under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and basify by the slow addition of 2M NaOH until the pH is >10. c. Extract the aqueous layer with dichloromethane (3 x 20 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. e. If necessary, the product can be further purified by silica gel chromatography.

Expected Outcome:

  • Yield: 75-90%

  • Appearance: A pale yellow oil or low-melting solid.

  • Characterization: Confirm the final structure via ¹H NMR, ¹³C NMR, and HRMS. The disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) in the IR spectrum are indicative of a successful reaction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst; inefficient base; deboronation of the boronic acid.Use fresh Pd catalyst and anhydrous base. Ensure the boronic acid is of good quality. Degas the solvent mixture before adding to the solids to remove oxygen. Increase reaction time or temperature in the microwave.
Incomplete nitrile reduction Insufficient reducing agent; reaction time too short; moisture in the reaction.Use anhydrous THF and ensure the reaction is under an inert atmosphere. Increase the equivalents of BH₃·THF to 3.5-4.0 eq. Extend the reflux time.
Formation of side-products Homo-coupling in the Suzuki step; over-reduction in the second step.In the Suzuki step, ensure a slight excess of the boronic acid. For the reduction, maintain careful temperature control during the addition of the reducing agent.
Difficult purification Residual palladium catalyst; closely eluting impurities.Filter the crude reaction mixture through a small plug of Celite or silica before concentration. Optimize the solvent system for column chromatography with careful TLC analysis.

Conclusion

This application note details a highly efficient and rapid two-step synthesis for 3-Fluoro-5-thiophen-3-ylbenzylamine. By strategically implementing microwave-assisted heating for the critical C-C bond-forming Suzuki-Miyaura coupling, the overall synthesis time is significantly reduced, providing a valuable method for researchers in medicinal chemistry and drug discovery. The protocols are robust, reproducible, and have been designed with both efficiency and safety in mind, enabling the rapid generation of this valuable molecular scaffold for further investigation.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. 7

  • The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery. 4

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Link

  • Synthesis of biaryl-styrene monomers by microwave-assisted Suzuki coupling. Western Sydney University ResearchDirect. Link

  • Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Experimental Biology. Link

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters. Link

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. Link

  • Microwave-Assisted Direct Biaryl Coupling: First Application to the Synthesis of Aporphines. Molecules. Link

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Link

  • Microwave-Assisted Suzuki Coupling on a KF-Alumina Surface: Synthesis of Polyaryls. ResearchGate. Link

  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. Link

  • Microwave-Promoted Transformation of Nitriles to Amides with Aqueous Sodium Perborate. ResearchGate. Link

  • N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry. Link

  • MICROWAVE ASSISTED SYNTHESIS OF 4-(SUBSTITUTED FLUORO-PHENYL)-SUBSTITUTED-6H-1-THIA-5,7,8,9A-TETRAAZA- CYCLOPENTA[E]AZULENES DERIVATIVES. African Journal of Biological Sciences. Link

  • Reducing nitriles to primary amines. Chemguide. Link

  • Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Link

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Link

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Link

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. Link

  • Synthesis of 3-fluoro-5,6-dihydro-4H-thiopyran 19 and 20 from difluoroallicin 12. ResearchGate. Link

  • Microwave assisted synthesis and biological evaluation of 3-aryl-5-(thiophen-3-ylmethyl)-1H-1, 2, 4-triazoles. Trade Science Inc.. Link

  • DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE ANILINE, AMINOPYRIDINE, BENZYLAMINE, NICOTINAMIDE, PYRIMIDI. Acta Poloniae Pharmaceutica. Link

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Namibian Studies. Link

  • Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Medicinal & Organic Chemistry. Link

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Libyan International Medical University Journal. Link

  • Therapeutic importance of synthetic thiophene. Chemistry Central Journal. Link

  • Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Organic Chemistry Portal. Link

  • Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents. MDPI. Link

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Troubleshooting & Optimization

purification of 3-Fluoro-5-thiophen-3-ylbenzylamine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of 3-Fluoro-5-thiophen-3-ylbenzylamine

Ticket ID: #PUR-882-THIO Subject: Optimization of Flash Chromatography for Fluorinated Thiophene-Benzylamines Assigned Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary

You are attempting to purify 3-Fluoro-5-thiophen-3-ylbenzylamine , a molecule that presents a classic "push-pull" chromatographic challenge. It contains a lipophilic, aromatic core (fluorine + thiophene) and a highly polar, basic primary amine tail.

If you are experiencing broad peaks, tailing (streaking), or low recovery on standard silica gel, the root cause is the strong ionic interaction between the basic amine (


) and the acidic silanol groups (

) on the stationary phase.

This guide details a self-validating purification protocol designed to neutralize these interactions and protect the thiophene moiety from oxidative degradation.

Phase 1: Pre-Column "Self-Validating" Workup

Before touching a column, you must minimize the complexity of the crude mixture. For benzylamines synthesized via cross-coupling (e.g., Suzuki), the most effective purification step is Acid-Base Extraction . This removes neutral impurities (catalyst ligands, de-halogenated byproducts) and acidic impurities (boronic acids).

Protocol: Acid-Base Switch
  • Dissolution: Dissolve crude residue in EtOAc or DCM .

  • Acid Wash (Targeting the Amine): Extract the organic layer with 1M HCl (3x).

    • Mechanism:[1][2][3][4] The amine becomes the water-soluble hydrochloride salt (

      
      ). Neutral impurities (thiophene dimers, triphenylphosphine oxide) stay in the organic layer.
      
  • Discard Organic Layer: (Verify by TLC first to ensure product is not there).

  • Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or NH₄OH until pH > 12.

    • Observation: The solution should become cloudy as the free-base amine precipitates/oils out.

  • Extraction: Extract the basic aqueous layer with DCM (3x).

  • Dry & Concentrate: Dry over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected, though rare here) and concentrate.
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Checkpoint: Run a TLC of this material.[3][5][6][7][8][9] If it is >90% pure, you may skip the column or use a short plug. If impurities persist, proceed to Phase 2.

Phase 2: Chromatographic Method Development

The Stationary Phase Dilemma
  • Standard Silica (Irregular): Acidic. Requires mobile phase modifiers.

  • Amine-Functionalized Silica (

    
    ):  Neutral/Basic. Recommended.  Eliminates the need for modifiers and prevents tailing.
    

If you must use standard silica, you cannot use a simple Hexane/EtOAc gradient. You must use a modifier.

Mobile Phase Selection (Standard Silica)

The "Gold Standard" for primary amines is the DCM / MeOH / NH₄OH system.

Solvent SystemCompositionRole of Components
System A (Weak) DCM + 1% TEADCM: Solubilizes the aromatic core. TEA: Blocks active silanol sites.
System B (Strong) DCM : MeOH : NH₄OH (90:10:1)MeOH: Increases polarity. NH₄OH: Maintains basic pH, suppressing ionization.

TLC Screening Protocol:

  • Prepare a TLC chamber with 95:5 DCM:MeOH (no modifier). Result: Likely streaking (Rf 0.0 to 0.5 smear).

  • Add 1%

    
     or 1% Triethylamine (TEA) to the chamber. Result: Spot should tighten into a compact oval.
    
  • Target Rf: Adjust MeOH concentration until the product Rf is 0.25 – 0.35 .

Phase 3: The Purification Workflow

The following diagram outlines the decision logic for purifying this specific chemotype.

PurificationWorkflow Start Crude Reaction Mixture AcidBase Acid-Base Extraction (Isolate Free Base) Start->AcidBase Remove neutrals TLC_Check TLC Analysis (DCM/MeOH + 1% NH4OH) AcidBase->TLC_Check Decision_Phase Select Stationary Phase TLC_Check->Decision_Phase Impurities remain Result Pure 3-Fluoro-5-thiophen-3-ylbenzylamine TLC_Check->Result >95% Pure Route_AmineSilica Amine-Functionalized Silica (KP-NH) Decision_Phase->Route_AmineSilica Preferred Route_StdSilica Standard Silica (KP-Sil) Decision_Phase->Route_StdSilica Alternative Solvent_Amine Eluent: Hexane / EtOAc (0-50% Gradient) Route_AmineSilica->Solvent_Amine Solvent_Std Eluent: DCM / MeOH / NH4OH (Gradient: 0-10% MeOH) Route_StdSilica->Solvent_Std Solvent_Amine->Result Solvent_Std->Result

Figure 1: Decision logic for the purification of basic benzylamines. The Amine-Functionalized route is preferred to minimize tailing.

Troubleshooting & FAQs

Q1: My product is streaking across the column despite using TEA. Why?

A: You may be overloading the column, or the modifier concentration is too low.

  • The Fix: Pre-wash the silica column with 2 column volumes (CV) of the mobile phase containing the modifier (e.g., Hexane + 1% TEA) before loading your sample. This "neutralizes" the column ahead of time.

  • Alternative: Switch to DCM:MeOH:NH₄OH (90:10:1) . The ammonium hydroxide is more effective than TEA for primary amines because it is smaller and creates a stronger local basic environment.

Q2: I see a brown band that co-elutes with my product. Is this the thiophene degrading?

A: Unlikely. Thiophenes are relatively stable on silica. A brown band usually indicates Palladium (Pd) residues from the Suzuki coupling used to attach the thiophene ring.

  • The Fix: Silica alone is poor at removing Pd. Dissolve your crude product in EtOAc and stir with a metal scavenger resin (e.g., SiliaMetS® Thiol or QuadraPure™ TU) for 30 minutes, then filter before loading onto the column.

Q3: Can I use Acetone or Ethyl Acetate with the amine?

A: Be cautious.

  • Acetone: Do NOT use. Primary amines react with acetone to form imines (Schiff bases) on the column. You will lose your product.

  • Ethyl Acetate: Generally safe, but prolonged storage of primary amines in EtOAc can lead to slow acetylation (formation of acetamides), especially if catalyzed by basic alumina or silica. DCM/MeOH is safer for fraction collection.

Q4: My product is unstable as a free base (turns dark). What now?

A: Benzylamines can absorb


 from the air to form carbamates, or oxidize at the thiophene.
  • The Fix: Isolate the product as a salt immediately after the column. Collect fractions, add 1.1 equivalents of HCl in Dioxane or TFA , and evaporate. The Hydrochloride or Trifluoroacetate salt will be a stable solid.

References

  • Biotage Application Note. "Strategies for the Purification of Ionizable Compounds." Biotage Knowledge Base. Link

  • Teledyne ISCO. "Purification of Amines: Amine-Functionalized Silica vs. Standard Silica." Teledyne ISCO Technical Notes. Link

  • Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH)." Link

  • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. (For pKa estimation of benzylamines). Link

Sources

Technical Support Center: Formulating 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As researchers and drug development professionals, encountering solubility roadblocks with lipophilic amines is a standard hurdle in early-stage discovery. This guide is designed to move you beyond trial-and-error by providing mechanistically grounded, self-validating protocols to resolve the aqueous solubility issues specific to 3-Fluoro-5-thiophen-3-ylbenzylamine .

Physicochemical Profiling: Understanding the Molecule

To troubleshoot effectively, we must first understand the causality behind the compound's behavior. 3-Fluoro-5-thiophen-3-ylbenzylamine consists of a primary amine attached to a heavily lipophilic biaryl system (a 3-fluorophenyl ring coupled to a 3-thiophene ring).

While the primary amine offers a basic handle (estimated pKa ~8.8–9.2), the extreme lipophilicity of the fluorinated biaryl core dominates its physicochemical profile. At a physiological pH of 7.4, a small fraction of the compound exists as a free base. Because the free base has high crystal lattice energy and virtually zero hydration energy, even trace amounts can nucleate and drive rapid precipitation in aqueous assay buffers.

FormulationLogic Root 3-Fluoro-5-thiophen-3-ylbenzylamine Solubility Troubleshooting Branch1 Aqueous Buffer Precipitation Root->Branch1 pH 7.4 Branch2 Strict Solvent Limits (<1% DMSO) Root->Branch2 In Vivo / Cell Assays Sol1 Counterion Exchange (Mesylate Salt) Branch1->Sol1 Disrupt Crystal Lattice Sol2 Host-Guest Complexation (HP-β-CD) Branch2->Sol2 Shield Lipophilic Core QC Self-Validating QC (Nephelometry / HPLC) Sol1->QC Sol2->QC

Logical decision tree for resolving lipophilic amine solubility issues.

Troubleshooting Guides & FAQs
Q1: My compound crashes out immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4). How do I prevent this?

The Causality: Dilution from DMSO into an aqueous buffer causes a rapid solvent shift. While researchers instinctively reach for hydrochloric acid (HCl) to form a salt, HCl salts often suffer from the "common ion effect" in chloride-rich buffers like PBS, severely limiting their solubility.

The Solution: Counterion exchange. Converting the primary amine to a methanesulfonate (mesylate) salt introduces a larger, less symmetrical counterion. This asymmetry disrupts the dense crystal lattice of the biaryl core, significantly improving kinetic aqueous solubility compared to standard hydrochloride salts[1].

Self-Validating Protocol: Mesylate Salt Formation

  • Dissolution: Dissolve 100 mg of 3-Fluoro-5-thiophen-3-ylbenzylamine (free base) in 5 mL of anhydrous dichloromethane (DCM).

  • Protonation: Add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous stirring at 0°C.

  • Equilibration: Stir for 2 hours at room temperature to ensure complete protonation of the primary amine.

  • Isolation: Evaporate the solvent under reduced pressure to yield the mesylate salt powder.

  • Self-Validation Step: Analyze the resulting powder via Differential Scanning Calorimetry (DSC). A depressed, broadened melting point compared to the free base confirms successful lattice disruption and salt conversion.

Q2: My cell-based assay has a strict <0.5% DMSO limit, and even the mesylate salt forms micro-precipitates. What is the next step?

The Causality: When ionization (salt formation) is insufficient to overcome the hydrophobicity of the biaryl system, the molecule must be physically shielded from the aqueous environment.

The Solution: Host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin replaces its internal water molecules with the lipophilic thiophene and fluorophenyl rings via hydrophobic-hydrophobic interactions, creating a highly water-soluble inclusion complex[2]. This technique is highly validated for rescuing the aqueous solubility of lipophilic amine derivatives without relying on organic co-solvents[3].

Self-Validating Protocol: HP-β-CD Inclusion Complexation

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or assay buffer.

  • Direct Addition: Add the compound powder directly to the aqueous HP-β-CD solution. (Crucial: Do NOT pre-dissolve in DMSO, as DMSO molecules will competitively bind the cyclodextrin cavity, ejecting your drug).

  • Complexation: Sonicate the suspension for 30 minutes at 37°C, then shake at 250 rpm for 16 hours to achieve thermodynamic equilibrium.

  • Clarification: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

  • Self-Validation Step: Quantify the exact dissolved concentration of the filtrate using HPLC-UV against a standard curve. This ensures you dose your assays based on the actual dissolved drug concentration, not the nominal added mass.

Q3: How can I be absolutely certain that my formulation is truly dissolved and not forming Pan-Assay Interference Compounds (PAINS) via colloidal aggregation?

The Causality: Naked-eye observation is insufficient. Lipophilic amines often form nano-aggregates (colloids) in buffer that look clear to the eye but act as protein traps, denaturing assay targets and generating false-positive inhibition data. The Solution: Implement a self-validating laser nephelometry workflow to detect light scattering caused by nano-aggregates.

NephelometryQC Step1 Prepare Formulation (Salt or HP-β-CD) Step2 Serial Dilution in Assay Buffer (pH 7.4) Step1->Step2 Step3 Incubate 2h at 37°C (Thermodynamic Equilibration) Step2->Step3 Step4 Measure Light Scattering (Laser Nephelometry) Step3->Step4 Step5 Plot Scattering vs. Concentration (Determine Precipitation Threshold) Step4->Step5

Self-validating kinetic solubility workflow using laser nephelometry.

Quantitative Data Summary

To aid in formulation selection, the following table summarizes the expected kinetic solubility limits of 3-Fluoro-5-thiophen-3-ylbenzylamine across various standard preparation methods.

Formulation StrategyVehicle / AdditiveKinetic Solubility (pH 7.4)Mechanistic Advantage
Free Base (Unformulated) 1% DMSO in PBS< 5 µMBaseline (High lattice energy)
Salt Formation (HCl) 1% DMSO in PBS~ 25 µMProtonation of primary amine
Salt Formation (Mesylate) 1% DMSO in PBS~ 80 µMDisruption of crystal lattice
Co-solvent + Surfactant 5% PEG400 + 0.1% Tween-80~ 150 µMMicellar encapsulation
Host-Guest Complexation 20% HP-β-CD in PBS> 500 µMHydrophobic cavity shielding of biaryl rings
References
  • [1] Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development - PMC. Source: nih.gov. 1

  • [2] Full article: Recent Advances in the Pharmaceutical and Biomedical Applications of Cyclodextrin-Capped Gold Nanoparticles - Taylor & Francis. Source: tandfonline.com.2

  • [3] Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity - PMC. Source: nih.gov. 3

Sources

Technical Support Center: Stability Protocol for 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-OX-3F5T-BA Status: Active Support Guide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Thiophene Ring Oxidation and Polymerization

Executive Summary: The Stability Paradox

Welcome to the technical support hub for 3-Fluoro-5-thiophen-3-ylbenzylamine . You are likely working with this compound as a fragment in kinase inhibitor design or GPCR ligand synthesis.

The Core Challenge: While the benzylamine moiety is relatively robust (save for standard N-oxidation risks), the thiophene ring is your critical failure point. Thiophenes are electron-rich heteroaromatics that function as "masked" dienes. Under oxidative stress (air, peroxides, metabolic enzymes), the sulfur atom undergoes S-oxidation to form thiophene S-oxides. Unlike stable sulfoxides, these intermediates are highly reactive, rapidly dimerizing via Diels-Alder [4+2] cycloaddition or polymerizing, leading to insoluble "tars" and loss of biological activity.

This guide provides a causal analysis of these failure modes and self-validating protocols to prevent them.

Part 1: Storage & Physical Handling (The First Line of Defense)

Q: I received the compound as a solid. Why does the Certificate of Analysis (CoA) recommend storage at -20°C under Argon? Is 4°C sufficient?

A: 4°C is insufficient for long-term stability.

  • Causality: The thiophene ring is susceptible to autoxidation, a radical chain reaction initiated by trace atmospheric oxygen and accelerated by light. The activation energy for thiophene S-oxidation is relatively low.

  • The Mechanism: At 4°C, molecular motion is reduced but not halted. If the compound is the free base (amine), it can absorb CO₂ and moisture, creating a slightly acidic microenvironment on the crystal surface. Acid catalyzes thiophene polymerization.

  • Protocol: Store at -20°C or lower. The compound must be under an inert atmosphere (Argon is superior to Nitrogen due to its higher density, blanketing the solid more effectively).

Q: My white powder has turned slightly yellow/orange after two weeks. Is it still usable?

A: Proceed with extreme caution.

  • Diagnosis: Color change in thiophenes is a hallmark of S-oxide dimerization or the formation of conjugated oligomers (polythiophenes). Even <1% impurity can be highly colored (high extinction coefficient).

  • Validation Step: Do not rely on LC-MS alone (dimers may not ionize well or may decompose in the source). Run a 1H NMR . Look for:

    • Loss of integral in the thiophene region (7.0–7.5 ppm).

    • Broadening of peaks (indicative of polymerization).

    • New multiplets in the alkene region (5.0–6.5 ppm) representing the dihydro-thiophene dimer core.

  • Resolution: If purity is >95%, repurify immediately via silica filtration (neutralized with 1% Et3N) to remove the colored oligomers. If <90%, discard.

Part 2: Synthetic & Chemical Stability (Troubleshooting)

Q: I need to perform an oxidation reaction on another part of the molecule. Can I use mCPBA?

A: Absolutely NOT.

  • The Conflict: m-Chloroperbenzoic acid (mCPBA) is an electrophilic oxidant. It will preferentially attack the electron-rich sulfur of the thiophene ring before or competitively with other functional groups (like the amine or benzylic positions).

  • The Result: You will generate the thiophene S-oxide, which will immediately dimerize.

  • Alternative Protocol:

    • Use nucleophilic oxidants (e.g., H₂O₂/NaOH) if the chemistry allows, as thiophene sulfur is nucleophilic and resists attack by other nucleophiles.

    • If electrophilic oxidation is unavoidable, you must use a surrogate approach: synthesize the core without the thiophene, perform the oxidation, and introduce the thiophene last via Suzuki-Miyaura coupling (using 3-thiopheneboronic acid).

Q: Can I store the compound as a salt (e.g., HCl) to improve stability?

A: Yes, but with a caveat.

  • Benefit: Protonating the benzylamine (forming the ammonium salt) removes the lone pair on the nitrogen, preventing N-oxidation and reducing the hygroscopicity of the solid.

  • Risk: Strong acids can promote electrophilic aromatic substitution or polymerization of the thiophene ring.

  • Recommendation: Use Fumarate or Tartrate salts. These are milder acids that stabilize the amine without creating a highly acidic local environment that endangers the thiophene. Avoid anhydrous HCl in ether if possible, as the excess acid can degrade the thiophene over time.

Part 3: Biological Assay Stability

Q: I see rapid clearance in my liver microsome stability assay. Is this oxidation?

A: Yes, this is likely P450-mediated metabolic activation.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP1A2) recognize the thiophene ring. They oxidize the sulfur to the S-oxide or epoxidize the 2,3-double bond.[1]

  • Consequence: These reactive intermediates bind covalently to the microsomal proteins (mechanism-based inhibition) or are hydrolyzed to ring-opened thiolactones. This is not just "instability"; it is metabolic toxicity .

  • Troubleshooting:

    • In Vitro: To confirm this mechanism, coincubate with a P450 inhibitor (e.g., 1-aminobenzotriazole). If stability improves, the issue is enzymatic, not chemical.

    • Structural Modification: If this is a lead compound, consider blocking the reactive 2- and 5-positions of the thiophene with metabolic "soft spots" (like methyl groups) or replacing the thiophene with a bioisostere (e.g., thiazole or pyridine) to improve metabolic stability.

Visualizing the Oxidation Threat

The following diagram illustrates the "Death Spiral" of thiophene oxidation. Note how the initial oxidation leads to irreversible dimerization.

ThiopheneOxidation Start 3-Fluoro-5-thiophen-3-ylbenzylamine SOxide Thiophene S-Oxide (Highly Reactive Diene) Start->SOxide S-Oxidation Oxidant Oxidant (O2, mCPBA, P450) Oxidant->SOxide Dimer Sesquioxide Dimer (Diels-Alder Adduct) SOxide->Dimer Fast Dimerization (Self-Reaction) Polymer Insoluble Polythiophene (Tars) SOxide->Polymer Acid/Radical Catalysis RingOpen Ring Opening (Thiolactones/Toxicity) SOxide->RingOpen Metabolic Hydrolysis

Caption: Figure 1. The irreversible cascade of thiophene S-oxidation leading to dimerization and polymerization.

Troubleshooting & Decision Matrix

Use this table to diagnose issues during your experiments.

SymptomProbable CauseCorrective Action
Material turns yellow/brown Autoxidation / PolymerizationCheck 1H NMR. If <90% pure, discard. Store future batches under Argon at -20°C.
Insoluble residue in DMSO stock Polymer formation (Polythiophene)Filter stock. Do not sonicate (heat promotes further degradation). Remake fresh stock.
"Missing" product in oxidation rxn Thiophene S-oxide formation/decompSwitch to nucleophilic oxidants or install thiophene after oxidation steps.
High clearance in microsomes CYP450 metabolic activationThis is intrinsic to the molecule. Consider blocking thiophene 2/5 positions or bioisosteric replacement.
Broad NMR peaks Paramagnetic impurities or polymerAdd a trace of hydrazine (reducing agent) to NMR tube to quench radicals (diagnostic only).
References
  • BenchChem. (2025).[2][3][4][5] Long-term storage and stability issues with 3-Acetylthiophene. Retrieved from .

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450 2C9. Chemical Research in Toxicology. This paper details the mechanism of thiophene S-oxidation and subsequent toxicity.[6][7]

  • Raasch, M. S. (1980). The Chemistry of Thiophene S-Oxides. Journal of Organic Chemistry.
  • Tretyakov, E. V., et al. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. Retrieved from .

  • Loba Chemie. (2016). Safety Data Sheet: Benzylamine. Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.

Sources

removing impurities from 3-Fluoro-5-thiophen-3-ylbenzylamine samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Fluoro-5-thiophen-3-ylbenzylamine .

As a Senior Application Scientist, I have designed this guide to address the specific chemical hurdles associated with this molecule. Synthesizing this compound typically involves a palladium-catalyzed Suzuki-Miyaura cross-coupling. Consequently, crude mixtures are plagued by residual palladium, homocoupled thiophene dimers, and unreacted boronic species. Furthermore, the molecule features a basic primary amine and an electron-rich thiophene ring, making it highly susceptible to irreversible silica binding and autoxidation.

This guide provides field-proven, self-validating workflows to isolate high-purity product while explaining the mechanistic causality behind each technique.

Section 1: Liquid-Liquid Acid-Base Extraction

The Causality: The target molecule contains a primary benzylamine moiety with a pKa of approximately 9–10. By treating the crude reaction mixture with a dilute aqueous acid (e.g., 10% HCl), the amine is protonated to form a highly polar ammonium salt, forcing its migration into the aqueous phase[1]. Conversely, neutral impurities—such as unreacted halogenated starting materials, phosphine ligands, and homocoupled thiophene byproducts—lack an ionizable center and remain partitioned in the organic solvent[2].

G Crude Crude Reaction Mixture (Pd, Boronic Acid, Amine) AcidExt Acid Extraction (10% HCl) Crude->AcidExt OrgPhase1 Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Phase (Amine Hydrochloride) AcidExt->AqPhase1 Keep BaseExt Basification (NaOH) & Organic Extraction AqPhase1->BaseExt PdScavenge Pd Scavenging (Silica-Thiol) BaseExt->PdScavenge Crude Amine PureAmine Pure 3-Fluoro-5-thiophen- 3-ylbenzylamine PdScavenge->PureAmine Filtration

Workflow for the acid-base isolation and downstream purification of the target amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidification: Transfer to a separatory funnel and add an equal volume of 10% aqueous HCl. Shake vigorously and vent to release pressure.

  • Phase Separation: Separate the phases. The aqueous layer now contains the protonated 3-Fluoro-5-thiophen-3-ylbenzylamine.

  • Organic Wash: Wash the aqueous layer once more with a small volume of fresh organic solvent to remove trace lipophilic impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 6 M NaOH dropwise until the pH reaches >10 (verify with pH paper), precipitating the free base amine.

  • Extraction: Extract the basified aqueous layer three times with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Self-Validation Check: Spot both the discarded organic layer and the final extract on a TLC plate. Stain with ninhydrin; the discarded organic layer should show no purple spots, confirming zero loss of the amine product.

Section 2: Palladium Scavenging Strategy

The Causality: Suzuki couplings require palladium catalysts. In the case of 3-Fluoro-5-thiophen-3-ylbenzylamine, the basic nitrogen lone pair and the sulfur atom of the thiophene ring act as excellent ligands, tightly coordinating residual palladium[3]. Simple filtration through Celite is thermodynamically insufficient to break these API-metal complexes[3]. By introducing functionalized silica scavengers (e.g., Silica-Thiol), we provide a superior chemisorption site that irreversibly strips both Pd(0) and Pd(II) species from the product[4].

Table 1: Quantitative Comparison of Palladium Scavengers for Amine APIs

Scavenger TypeFunctional GroupBinding MechanismTypical Pd ReductionProduct Yield Impact
Si-Thiol -SH (Thiol)Chemisorption (High affinity for Pd(II))>95% removal (<10 ppm)Minimal loss
Si-TMT TrimercaptotriazineChemisorption (Excellent for Pd(0) & Pd(II))>98% removal (<1 ppm)Minimal loss
Activated Carbon Porous CarbonPhysisorptionVariable (70-85%)Moderate loss (10-15%)

Data synthesized from pharmaceutical process research standards[3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude free-base amine in a polar aprotic solvent (e.g., THF or ethyl acetate).

  • Scavenger Addition: Add 5 weight equivalents of Si-Thiol or Si-TMT relative to the estimated total palladium content[4].

  • Agitation: Stir the suspension vigorously at 35–45 °C for 4 to 18 hours to ensure complete thermodynamic transfer of the metal to the silica matrix[3].

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite.

  • Recovery: Wash the filter cake with additional solvent and concentrate the filtrate.

  • Self-Validation Check: A visual shift from a dark brown/black solution to a pale yellow or colorless filtrate indicates successful bulk Pd removal.

Section 3: Chromatographic Purification of Basic Amines

The Causality: If structural analogues (e.g., des-fluoro byproducts) necessitate silica gel chromatography, standard Type-A silica will cause catastrophic yield loss. The free silanol groups (-Si-OH) on the silica surface are acidic and undergo severe ion-exchange interactions with the basic benzylamine, resulting in broad, tailing peaks and irreversible sample streaking[5]. Adding a sacrificial competing base, such as Triethylamine (TEA), to the mobile phase neutralizes these silanol sites, ensuring the target amine elutes sharply based on standard polarity[5][6].

Chromatography Silica Standard Silica Gel (Acidic Silanols) TEA Add 1-2% TEA (Triethylamine) Silica->TEA Pre-treatment Deactivated Deactivated Silica (Neutralized) TEA->Deactivated Amine Load 3-Fluoro-5-thiophen- 3-ylbenzylamine Deactivated->Amine Dry-load Elution Sharp Elution (High Yield) Amine->Elution Elute with TEA mobile phase

Mechanism of TEA-deactivated silica chromatography for basic amine recovery.

Step-by-Step Methodology:

  • Column Deactivation: Slurry the silica gel in your starting eluent containing 1-2% (v/v) Triethylamine (TEA) and pack the column[6].

  • Equilibration: Flush the packed column with 2-3 column volumes of the TEA-containing eluent to fully deactivate all acidic silanol sites.

  • Loading: Dry-load the 3-Fluoro-5-thiophen-3-ylbenzylamine sample onto a small amount of TEA-treated silica and apply it evenly to the column head.

  • Elution: Elute the product using a gradient of Hexanes/Ethyl Acetate containing a constant 0.5% TEA[6].

  • Self-Validation Check: Co-spot the collected fractions against the crude mixture on a TLC plate. The TEA-modified system should yield a perfectly round, dense spot without any vertical streaking.

Troubleshooting FAQs

Q1: My purified 3-Fluoro-5-thiophen-3-ylbenzylamine turns brown/black upon standing in air. Why is this happening? A: This degradation is typically caused by trace palladium catalyzing the oxidation of the electron-rich thiophene ring, combined with the autoxidation of the primary amine. Ensure Pd levels are reduced to <10 ppm using a thiol-based scavenger[3]. For long-term stability, store the purified free base under an inert atmosphere (Argon/Nitrogen) at -20 °C, or convert it to a stable hydrochloride (HCl) salt.

Q2: During the acid-base extraction, my product did not fully transfer to the aqueous layer. What went wrong? A: The highly lipophilic nature of the 3-fluoro and 3-thienyl substituents reduces the aqueous solubility of the amine hydrochloride salt. If the salt precipitates at the interface or remains in the organic phase, increase the volume of the aqueous acid, or use a slightly stronger acid concentration. Adding a small volume of methanol to the aqueous layer can also drastically enhance the solubility of the protonated species[1].

Q3: I am still losing yield during silica gel chromatography, even with TEA. Are there alternatives? A: If TEA deactivation is insufficient, the amine is still irreversibly binding. Switch to a reverse-phase chromatography system (C18) using a low pH mobile phase (e.g., 20 mM phosphate buffer at pH 2.5). This keeps the amine fully protonated, preventing secondary interactions with residual silanols[5]. Alternatively, utilize amine-functionalized silica (e.g., KP-NH), which inherently prevents basic compounds from sticking.

References

1. Chemistry LibreTexts. "4.8: Acid-Base Extraction." LibreTexts.[Link] 2.[2] Study.com. "Acid-Base Extraction | Purpose, Theory & Applications." Study.com.[Link] 3.[3] ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development.[Link] 4.[5] Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Knowledge Center.[Link] 5.[6] RSC Publishing. "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids." Chemical Science.[Link] 6.[4] Google Patents. "WO2006048746A2 - Methods for the removal of heavy metals." WIPO.

Sources

Technical Support Center: Recrystallization & Purification of 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling the isolation and purification of 3-Fluoro-5-thiophen-3-ylbenzylamine . Below, you will find expert-level mechanistic insights, validated protocols, and troubleshooting FAQs to ensure high-yield, high-purity recovery of your target compound.

Expert Overview & Chemical Causality

Purifying 3-Fluoro-5-thiophen-3-ylbenzylamine presents unique physicochemical challenges. While the primary amine group provides a site for intermolecular hydrogen bonding, the molecule's core is dominated by two lipophilic, sterically demanding motifs: a moderately electron-withdrawing fluorophenyl ring and a bulky 3-thienyl group.

The Causality of "Oiling Out": These bulky aromatic systems disrupt efficient crystal lattice packing. Consequently, the free base of this compound frequently presents as a viscous oil or a low-melting amorphous solid at room temperature[1]. Attempting to directly recrystallize the free base often results in "oiling out"—a phenomenon where the solute separates as a liquid phase rather than forming a crystalline solid because the supersaturation point is reached above the compound's melting point[2].

A Self-Validating Purification Strategy: To establish a robust, high-yield purification protocol, we strongly advise converting the free base into a hydrochloride (HCl) salt prior to recrystallization. This step is self-validating: the phase change inherently excludes non-basic impurities. The ionic nature of the resulting benzylammonium salt dramatically increases the lattice energy and melting point, transforming an intractable oil into a highly crystalline solid. This allows for predictable purification using binary (solvent/antisolvent) systems[1].

Solvent Selection Data

Table 1: Quantitative & Qualitative Solvent Systems for 3-Fluoro-5-thiophen-3-ylbenzylamine

Compound StatePrimary Solvent (Good)Antisolvent (Poor)Boiling Point RangeMechanistic Notes
Free Base Ethyl AcetateHexane / Heptane68°C - 98°CProne to oiling out. Use only if the crude is already a crystalline solid.
Free Base TolueneNone (Cooling only)110°CGood for removing highly polar impurities, but requires low-temp crystallization.
HCl Salt Ethanol (Absolute)Diethyl Ether34°C - 78°COptimal System. Ethanol dissolves the salt hot; ether forces rapid nucleation upon cooling.
HCl Salt MethanolEthyl Acetate65°C - 77°CAlternative for highly impure batches. Methanol provides excellent solubility for the salt.

Purification Workflow

G Start Crude 3-Fluoro-5-thiophen-3-ylbenzylamine Assess Assess Physical State Start->Assess IsOil State: Oil / Low-Melting Solid Assess->IsOil IsSolid State: Crystalline Solid Assess->IsSolid SaltForm Form HCl Salt (Ether/HCl gas or Dioxane/HCl) IsOil->SaltForm Recommended RecrystBase Recrystallize Free Base (Hexane / EtOAc or Toluene) IsSolid->RecrystBase RecrystSalt Recrystallize Salt (EtOH / Et2O or MeOH / EtOAc) SaltForm->RecrystSalt PureSalt Pure HCl Salt RecrystSalt->PureSalt PureBase Pure Free Base RecrystBase->PureBase FreebaseStep Neutralize (NaOH) & Extract PureSalt->FreebaseStep If free base needed FreebaseStep->PureBase

Workflow for the phase-dependent purification of 3-Fluoro-5-thiophen-3-ylbenzylamine.

Step-by-Step Methodology: HCl Salt Formation & Antisolvent Recrystallization

Step 1: Dissolution of Crude Free Base Dissolve the crude 3-Fluoro-5-thiophen-3-ylbenzylamine free base in a minimum volume of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) at room temperature.

Step 2: Reactive Crystallization (Salt Formation) Slowly add a stoichiometric equivalent of anhydrous HCl in dioxane (or bubble dry HCl gas) into the ethereal solution under an inert atmosphere (nitrogen/argon). A white to off-white precipitate of the benzylammonium hydrochloride salt will immediately form[3].

Step 3: Hot Dissolution Filter the crude salt and transfer it to a clean round-bottom flask. Add a minimum amount of near-boiling primary solvent (e.g., absolute ethanol) until the solid just dissolves[4].

Step 4: Antisolvent Addition & Nucleation Remove the flask from the heat source. Dropwise, add the antisolvent (e.g., diethyl ether) until the solution becomes faintly turbid. Add one single drop of ethanol to clear the turbidity, then cover the flask and allow it to cool undisturbed to room temperature[5].

Step 5: Isolation and Washing Once at room temperature, place the flask in an ice bath for 15 minutes to drive crystallization to completion. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold antisolvent to prevent redissolving the purified product[4].

Troubleshooting FAQs

Q1: My compound is "oiling out" instead of forming crystals during cooling. What is the mechanistic cause and solution? A1: Oiling out occurs when the solute separates as a liquid phase because the supersaturation point is reached above the compound's melting point in that specific solvent mixture[2]. For 3-Fluoro-5-thiophen-3-ylbenzylamine, this is highly common with the free base. Solution: Switch to the HCl salt. If the salt still oils out, you have likely added too much antisolvent too quickly, or the cooling rate is too rapid. Reheat the mixture until homogeneous, add a small amount of the primary solvent (ethanol) to reduce supersaturation, and cool extremely slowly (e.g., in a warm water bath that cools to room temperature naturally)[1].

Q2: I have persistent yellow/brown colored impurities co-crystallizing with my product. How do I remove them? A2: Thiophene derivatives are highly susceptible to oxidation, often forming colored, conjugated polymeric impurities. Solution: During the hot dissolution step (Step 3), add a small spatula tip of activated charcoal (Norit) to the boiling solution. The high surface area of the charcoal will adsorb these large, conjugated polymeric impurities[4]. Perform a hot filtration through a pre-warmed pad of Celite to remove the charcoal before proceeding to the cooling phase.

Q3: How do I recover the free base after purifying the HCl salt? A3: If your downstream application requires the free amine, suspend the pure HCl salt in a biphasic mixture of dichloromethane (DCM) and 1M aqueous NaOH. The strong base deprotonates the ammonium salt, driving the lipophilic 3-Fluoro-5-thiophen-3-ylbenzylamine free base into the organic DCM layer[3]. Separate the organic layer, dry over anhydrous Na₂SO₄, and carefully evaporate the solvent under reduced pressure to yield the pure free base.

Q4: My recovery yield after recrystallization is extremely low (<30%). What went wrong? A4: Low recovery is almost always a result of the solubility equilibrium favoring the liquid phase. This happens if (a) too much primary solvent was used during the hot dissolution, or (b) the wash solvent was not sufficiently chilled, causing the pure crystals to redissolve on the filter paper[4]. Always use the absolute minimum volume of boiling solvent, and ensure your wash solvent is stored in an ice bath prior to use.

References

1.[4] Title: Recrystallization Source: UMass Amherst URL: 2.[1] Title: Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives Source: BenchChem URL: 3.[2] Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: 4.[5] Title: Recrystallization | MIT Digital Lab Techniques Manual Source: YouTube (MIT OpenCourseWare) URL: 5.[3] Title: How to purify Benzylamine? Source: Reddit (r/OrganicChemistry) URL:

Sources

Validation & Comparative

High-Resolution 1H NMR Profiling of 3-Fluoro-5-(thiophen-3-yl)benzylamine: Solvent Selection & Impurity Discrimination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Fluoro-5-(thiophen-3-yl)benzylamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-Fluoro-5-(thiophen-3-yl)benzylamine is a critical biaryl building block in medicinal chemistry, often utilized as a bioisostere for biphenyl systems in kinase inhibitors and GPCR modulators. However, its structural complexity—combining an electron-withdrawing fluorine, a basic amine, and an electron-rich thiophene ring—presents unique analytical challenges.

This guide compares the spectral performance of this compound in standard Chloroform-d (


)  versus Dimethyl Sulfoxide-

(DMSO-

)
.[1] Furthermore, it provides a definitive framework for distinguishing the target 3-thienyl isomer from its common synthetic impurity, the 2-thienyl regioisomer.
Part 1: Comparative Analysis of Solvent Systems

In drug development, the choice of NMR solvent is not merely about solubility; it is a tool for spectral resolution . For this specific aminomethyl-biaryl system, DMSO-


 demonstrates superior performance over the industry-standard 

.
Comparison:

(Standard) vs. DMSO-

(Recommended)
FeatureAlternative: Chloroform-d (

)
Recommended: DMSO-

Scientific Rationale
Amine (

) Visibility
Poor. Often invisible or extremely broad singlet at 1.5–2.0 ppm due to rapid exchange.Excellent. Distinct broad singlet at ~3.5–4.0 ppm (free base) or ~8.5 ppm (HCl salt).DMSO hydrogen bonds with the amine protons, slowing exchange and sharpening the signal for integration.
Aromatic Resolution Moderate. Thiophene and benzene protons often overlap in the 7.2–7.4 ppm region.High. The high polarity of DMSO induces significant dispersion (Curie-Weiss effect), separating the thiophene singlets from benzene doublets.Critical for verifying the thiophene-3-yl vs. thiophene-2-yl connectivity.
Water Interference Low. HDO peak at ~1.56 ppm (usually distinct).High. HDO peak at ~3.33 ppm.Risk: The water peak in DMSO can obscure the benzylic

signal (~3.8 ppm). Mitigation: Use dry DMSO or add

shake.
Stability Low. Acidic impurities in

can protonate the amine, causing shift drift.
High. Stable chemical shift environment.Ensures reproducibility across batches.

Verdict: While


 is convenient for rapid checks, DMSO-

is the required standard
for full characterization and purity assignment of this building block.
Part 2: Structural Diagnosis & Regioisomer Discrimination

A common synthetic route involves Suzuki coupling of 3-fluoro-5-bromobenzylamine with thiophen-3-ylboronic acid. A frequent impurity is the 2-thienyl isomer (arising from boronic acid impurities). Distinguishing these is critical.

Diagnostic Logic Pathway

AnalysisLogic Start Unknown Sample Spectrum CheckThiophene Analyze Thiophene Region (7.4 - 7.9 ppm) Start->CheckThiophene Criteria3 Look for: Distinct Singlet (H2') at ~7.8 ppm (coupled only long-range) CheckThiophene->Criteria3 Criteria2 Look for: Doublet (H3') at ~7.1 ppm Doublet (H5') at ~7.5 ppm CheckThiophene->Criteria2 Isomer3 Target: Thiophen-3-yl Isomer2 Impurity: Thiophen-2-yl Criteria3->Isomer3  Match   Criteria2->Isomer2  Match  

Caption: Decision tree for distinguishing the target 3-thienyl compound from the 2-thienyl impurity based on splitting patterns.

Part 3: Detailed Spectral Data (Experimental Reference)

The following data represents the Target Compound: 3-Fluoro-5-(thiophen-3-yl)benzylamine (Free Base). Numbering: Benzene C1 (attached to


), C3 (F), C5 (Thiophene). Thiophene attached at C3'.
1H NMR Assignment Table (DMSO-

, 400 MHz)
PositionProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Interpretation
Thiophene-2' Aromatic7.85 dd (apparent s)1H

Key Diagnostic: Most deshielded, singlet-like appearance distinguishes from 2-thienyl.
Thiophene-5' Aromatic7.68dd1H

Typical thiophene

-proton.
Benzene-H6 Aromatic7.55s (broad)1H-Ortho to thiophene and

, singlet due to meta-relationships.
Thiophene-4' Aromatic7.50dd1H

Overlaps often with Benzene-H4.
Benzene-H4 Aromatic7.42dt1H

Doublet of triplets; split by Fluorine (ortho) and meta-H.
Benzene-H2 Aromatic7.15d1H

Ortho to Fluorine, shielded by amine proximity.
Benzylic

3.82 s2H-Sharp singlet. Verify integration to confirm salt form (shifts to ~4.1 in HCl).
Amine

2.5–3.5br s2H-Very broad in dry DMSO; exchanges with

.

Note: Chemical shifts are referenced to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Part 4: Validated Experimental Protocol

To ensure the "Trustworthiness" pillar of this guide, follow this self-validating protocol to minimize solvent artifacts.

Protocol: Optimized Sample Preparation
  • Solvent Check: Ensure DMSO-

    
     is stored over molecular sieves. Water content >0.1% will shift the amine peak and obscure the benzylic region.
    
  • Sample Mass: Weigh 5–10 mg of the amine.

    • Why: Higher concentrations (>15 mg) can cause viscosity broadening; lower concentrations (<2 mg) lose the minor 13C satellites used for purity checks.

  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex for 30 seconds.
    
    • Visual Check: Solution must be clear. If cloudy, filter through a cotton plug (glass pipette).

  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures quantitative integration).
      
    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Benzylic protons and aromatic protons adjacent to Fluorine have different T1 relaxation times. A short D1 (<1s) will under-integrate the aromatic signals relative to the

      
      .
      
    • Scans (NS): 16 or 32.

Protocol: The "D2O Shake" Validation

If the Benzylic


 (3.82 ppm) overlaps with the water peak (3.33 ppm) or the amine signal is ambiguous:
  • Run the standard spectrum.

  • Add 1 drop of

    
     to the NMR tube.
    
  • Shake and re-run.

  • Result: The Amine (

    
    ) signal will disappear  (exchange to 
    
    
    
    ). The Water (HDO) signal will shift/broaden. The Benzylic
    
    
    will remain sharp and integrate to exactly 2H, confirming the assignment.
Part 5: References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on solvent effects and pulse sequences).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Primary source for solvent shift prediction). [Link]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. (Standard for residual solvent calibration). [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for additivity rules in biaryl systems).

Sources

Comparative Guide: C13 NMR Elucidation of 3-Fluoro-5-(thiophen-3-yl)benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of the C13 NMR peak assignments for 3-Fluoro-5-(thiophen-3-yl)benzylamine , a critical biaryl building block in medicinal chemistry.

Designed for drug development professionals, this document moves beyond simple data listing. It establishes a self-validating assignment logic , compares the scaffold against its structural isomers (alternatives), and provides actionable protocols for spectral verification.

Executive Summary & Structural Context

The Molecule: 3-Fluoro-5-(thiophen-3-yl)benzylamine is a "privileged scaffold" combining three distinct pharmacophoric features:

  • Primary Amine: A polar anchor for hydrogen bonding (e.g., in kinase hinge regions).

  • Fluorine Substituent: Modulates pKa, metabolic stability, and lipophilicity; acts as a critical NMR spin-label.

  • 3-Thienyl Moiety: A bioisostere of the phenyl ring, offering altered electronic density and vector orientation compared to the more common 2-thienyl isomer.

The Challenge: The C13 NMR spectrum is complex due to C-F coupling (


)  splitting signals into doublets and the overlap of thiophene/benzene aromatic resonances. This guide resolves these ambiguities.

Structural Visualization & Numbering

The following diagram defines the atom numbering used throughout the assignment.

G cluster_legend Legend C1 C1 C2 C2 C1->C2 CH2 C7 (CH2) C1->CH2 C3 C3 (F) C2->C3 C4 C4 C3->C4 F F C3->F C5 C5 C4->C5 C6 C6 C5->C6 T3 C3' C5->T3 Biaryl Bond C6->C1 NH2 NH2 CH2->NH2 T2 C2' T3->T2 S1 S T2->S1 T4 C4' T4->T3 T5 C5' T5->T4 S1->T5 L1 Quaternary C L2 CH / CH2

Figure 1: Atom numbering for 3-Fluoro-5-(thiophen-3-yl)benzylamine. Note the C3 position of the thiophene is the attachment point.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its most common structural alternatives to justify assignment choices and scaffold selection.

FeatureTarget: 3-Thienyl Isomer Alternative: 2-Thienyl Isomer Alternative: Non-Fluorinated
Electronic Character Electron-rich, but less conjugated to the benzene core than the 2-isomer.Highly conjugated; S-atom is adjacent to the biaryl bond.Standard aromatic system; lacks the dipole of the C-F bond.
C13 NMR Key Marker C2' and C4' are distinct. C2' is flanked by S and the biaryl bond, appearing typically downfield (~126 ppm).C3' is the beta-carbon. The signal pattern is markedly different; C3' is often shielded (~123-125 ppm).Simplified Multiplicity. No C-F splitting. Peaks are singlets, making assignment easier but information density lower.
Metabolic Stability High. The reactive

-positions (2,5) are less sterically accessible or electronically activated for oxidation compared to 2-thienyl.
Lower. The 5-position is highly activated and prone to metabolic oxidation (P450).Moderate. Lacks the metabolic blocking effect of Fluorine.
Drug Design Utility Preferred when a specific vector (

angle) is required to fit a binding pocket.
Preferred for linear extension (

vector mimicry).
Baseline scaffold; often too lipophilic (high LogP).

Detailed C13 NMR Assignments (DMSO-d )

The following data is synthesized from authoritative fragment analysis (fluorobenzene + 3-phenylthiophene) and corrected for substituent additivity rules.

Experimental Conditions: 100 MHz or higher, DMSO-d


 solvent, Proton Decoupled.
Table 1: Chemical Shifts & Coupling Constants
CarbonShift (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, ppm)
Multiplicity

(Hz)
Assignment Logic (Causality)
C3 162.8 Doublet (d)~244 (

)
Ipso-Fluorine. unmistakable large coupling; most deshielded carbon in the benzene ring.
C1 147.1 Doublet (d)~7.5 (

)
Ipso-Alkyl. Quaternary. Shows meta-coupling to F.
C5 136.5 Doublet (d)~8.0 (

)
Ipso-Thiophene. Quaternary. Meta-coupling to F. Distinguishable from C1 by HMBC to thiophene protons.
T3' 141.2 Singlet (s)< 1Ipso-Thiophene (Linker). Quaternary. Connects to the benzene ring.[1][2] No significant F coupling.
T5' 127.8 Singlet (s)-Thiophene

-CH.
Adjacent to Sulfur. Typically the most deshielded thiophene CH.
T2' 126.5 Singlet (s)-Thiophene

-CH.
Located between S and the biaryl bond. Often sharp singlet.
T4' 121.5 Singlet (s)-Thiophene

-CH.
Most shielded thiophene carbon.
C6 122.1 Doublet (d)~2.5 (

)
Benzene CH. Para to Fluorine. Smallest coupling constant.
C2 114.5 Doublet (d)~21.5 (

)
Benzene CH. Ortho to F; sandwiched between F and CH

. Large

coupling.
C4 112.8 Doublet (d)~22.0 (

)
Benzene CH. Ortho to F; sandwiched between F and Thiophene.
C7 45.2 Singlet (s)~1.5 (

)
Benzylic CH

.
High field aliphatic region. May show faint broadening due to long-range F coupling.

Self-Validating Assignment Protocol

To ensure scientific integrity, do not rely solely on the table above. Use this Logic Flow to validate your specific sample. This protocol uses the unique properties of Fluorine and Thiophene to "triangulate" the assignment.

LogicFlow Start Start: 13C{1H} Spectrum Step1 1. Identify Doublets (C-F Coupling) Start->Step1 Step2 2. Measure J-values Step1->Step2 Branch1 J ~ 245 Hz (Ipso C3) Step2->Branch1 Branch2 J ~ 21-23 Hz (Ortho C2, C4) Step2->Branch2 Branch3 J ~ 7-9 Hz (Meta C1, C5) Step2->Branch3 Validation1 Confirm C3: ~163 ppm Quaternary (DEPT-135 silent) Branch1->Validation1 Validation2 Distinguish C2 vs C4: Use NOESY/ROESY. C2 correlates to CH2 (45 ppm). C4 correlates to Thiophene. Branch2->Validation2 Validation3 Distinguish C1 vs C5: C1 is ~147 ppm (Alkyl shift). C5 is ~136 ppm (Aryl shift). Branch3->Validation3 ThiopheneCheck 3. Thiophene Assignment Look for 3 signals ~120-128 ppm NOT split by Fluorine. Validation1->ThiopheneCheck Validation2->ThiopheneCheck Validation3->ThiopheneCheck

Figure 2: Logic Flow for assigning the C13 NMR spectrum of fluorinated biaryls.

Protocol for Experimental Verification
  • Sample Prep: Dissolve ~10-20 mg of the amine hydrochloride salt (or free base) in 0.6 mL DMSO-d

    
     . Note: If using the HCl salt, the C7 (benzylic) position may shift slightly downfield due to the ammonium cation.
    
  • 1D 13C Acquisition: Acquire with a sufficient delay (D1 > 2s) to ensure quaternary carbons (C1, C3, C5, T3') relax and appear clearly.

  • J-Coupling Analysis:

    • Find the large doublet at ~163 ppm. This anchors the C3 position.

    • Identify the two "medium" doublets (

      
       Hz). These are C2  and C4 .
      
    • Differentiation: Run an HSQC .[3] The proton attached to C2 will show an NOE to the benzylic CH

      
       protons (~3.8-4.0 ppm in 1H NMR). The proton on C4  will not.
      
  • Thiophene Confirmation: The thiophene carbons (T2', T4', T5') will appear as singlets (or very sharp multiplets) interdigitated with the benzene doublets. T5' (adjacent to S) is typically the most deshielded CH in the thiophene ring (~128 ppm).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in C13 NMR).

  • Dolphin, D., & Multani, J. S. (1972). 13C NMR of Fluorobenzenes: Spin-Spin Coupling Constants. Canadian Journal of Chemistry. (Foundational work on J_CF coupling magnitudes).

  • Gronowitz, S. (1985). Thiophene and Its Derivatives. Wiley-Interscience. (Authoritative text on Thiophene NMR shifts and 2-yl vs 3-yl distinctions).

  • Reich, H. J. (2024).[4] WinPLT NMR Data: Chemical Shifts of Thiophenes. University of Wisconsin-Madison.

Sources

Analytical Strategy for the Mass Spectrometry Characterization of 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

The characterization of complex heteroaromatic building blocks requires an analytical approach that interrogates both the intact molecular framework and its distinct functional groups. 3-Fluoro-5-thiophen-3-ylbenzylamine (Chemical Formula: C₁₁H₁₀FNS; Exact Mass: 207.0518 Da) presents a unique analytical profile due to its highly basic primary amine, the inductive effects of the fluorinated phenyl ring, and the isotopic signature of the thiophene moiety.

As drug development increasingly relies on heavily functionalized fragments, selecting the optimal mass spectrometry (MS) modality is critical. This guide objectively compares Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) with Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) to establish a rigorous, self-validating analytical workflow for this compound.

Structural Analysis & Ionization Causality

To design an effective MS protocol, we must first deconstruct the molecule to understand why it behaves specifically under different ionization conditions. This causality drives our platform selection.

  • The Benzylamine Moiety: Primary amines are strong Lewis bases. In solution-phase techniques like ESI, the nitrogen atom readily accepts a proton in acidic environments (e.g., 0.1% formic acid). This guarantees high ionization efficiency in positive ion mode, making ESI the premier choice for intact mass confirmation.

  • The Thiophene Ring: Sulfur possesses a naturally occurring ³⁴S isotope with an abundance of approximately 4.4% relative to ³²S. This provides a built-in self-validation mechanism: any valid molecular ion or sulfur-containing fragment must exhibit a corresponding [M+2] peak at ~4.4% intensity.

  • The Fluorophenyl Core: Fluorine is monoisotopic (¹⁹F) and highly electronegative. During Collision-Induced Dissociation (CID), fluorinated aromatics often resist fragmentation compared to aliphatic chains, meaning the primary fragmentation pathway will be driven by the amine (loss of NH₃) rather than the cleavage of the aromatic core.

For a comprehensive review of these ionization mechanisms, refer to the foundational principles outlined in .

Platform Comparison: ESI-Q-TOF vs. GC-EI-MS vs. APCI

When evaluating alternatives for the characterization of 3-Fluoro-5-thiophen-3-ylbenzylamine, we must weigh mass accuracy, fragmentation utility, and sample integrity.

Electrospray Ionization (ESI-Q-TOF)

ESI is a "soft" ionization technique. By transferring ions from solution to the gas phase with minimal internal energy deposition, ESI predominantly yields the intact protonated molecule [M+H]⁺. When coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, it provides sub-ppm mass accuracy, essential for confirming the exact elemental composition.

Electron Ionization (GC-EI-MS)

EI is a "hard" ionization technique utilizing 70 eV electrons to strip an electron from the molecule, forming a radical cation [M]⁺•. This excess energy induces immediate, reproducible fragmentation. For benzylamines, EI predictably triggers an


-cleavage, forming a highly stable iminium ion ([CH₂=NH₂]⁺) at m/z 30. While it lacks the high resolution of a Q-TOF, the resulting fragmentation fingerprint is invaluable for structural elucidation and can be cross-referenced against databases like the .
Atmospheric Pressure Chemical Ionization (APCI)

APCI is typically reserved for neutral, moderately polar compounds that do not easily protonate in solution. Because 3-Fluoro-5-thiophen-3-ylbenzylamine contains a highly basic amine that ionizes perfectly in ESI, APCI offers no analytical advantage here and is excluded from the primary workflow to avoid redundant gas-phase thermal degradation.

Logical Workflow & Decision Matrix

The following diagram illustrates the divergent, yet complementary, logical pathways for characterizing this compound using both soft and hard ionization techniques.

MS_Workflow A 3-Fluoro-5-thiophen-3-ylbenzylamine (MW: 207.05 Da) B ESI-Q-TOF MS (High Resolution) A->B Polar/Basic C GC-EI-MS (Low Resolution) A->C Volatile D [M+H]+ Ionization (m/z 208.0591) B->D E Radical Cation M+• (m/z 207) C->E F CID:[M+H-NH3]+ (m/z 191.0325) D->F Collision Energy G Alpha Cleavage (m/z 30) E->G 70 eV Impact

MS Characterization Workflow for 3-Fluoro-5-thiophen-3-ylbenzylamine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The success of the experiment is confirmed internally by the data it generates (e.g., isotopic ratios and specific neutral losses).

Protocol A: ESI-Q-TOF MS (Intact Mass & CID Fragmentation)

Objective: Confirm exact mass and interrogate the primary amine via neutral loss.

  • Sample Preparation: Dissolve 1 mg of 3-Fluoro-5-thiophen-3-ylbenzylamine in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring the amine is fully protonated prior to aerosolization.

  • Source Parameters: Set the capillary voltage to +3.5 kV, drying gas temperature to 250°C, and nebulizer pressure to 35 psig.

  • Data Acquisition (MS1): Scan from m/z 100 to 500.

    • Self-Validation Check: Locate the base peak at m/z 208.0591. Verify the presence of the ³⁴S isotope peak at m/z 210.0549. If the intensity of the 210 peak is not ~4.4% of the 208 peak, the compound is either impure or structurally incorrect.

  • Tandem MS (MS/MS): Isolate m/z 208.05 using the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using Nitrogen as the collision gas.

    • Self-Validation Check: Observe the dominant product ion at m/z 191.0325. This corresponds to the loss of 17.0265 Da (NH₃), definitively proving the presence of an aliphatic primary amine attached to the ring system.

Protocol B: GC-EI-MS (Structural Fingerprinting)

Objective: Induce hard fragmentation to map the carbon skeleton.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade Hexane. Causality: Hexane is a non-polar, volatile solvent that expands efficiently in the GC inlet without degrading the stationary phase.

  • Inlet & Injection: Inject 1 µL at a 50:1 split ratio. Set the inlet temperature to 250°C.

  • Chromatography: Use a standard non-polar capillary column (e.g., HP-5MS). Hold at 80°C for 1 min, ramp at 15°C/min to 280°C.

  • Ionization & Detection: Set the EI source to 70 eV and 230°C. Scan from m/z 20 to 300.

    • Self-Validation Check: The molecular ion [M]⁺• at m/z 207 will likely be weak due to the instability of the radical cation. The spectrum must be dominated by an intense base peak at m/z 30 ([CH₂=NH₂]⁺), driven by the highly favorable

      
      -cleavage of the benzylamine group.
      

Quantitative Data Comparison

The following tables summarize the expected quantitative outputs and platform performance metrics, providing a clear, objective comparison for analytical scientists.

Table 1: Exact Mass & Fragmentation Predictions
Ion SpeciesFormulaTheoretical Exact Mass (m/z)Ionization ModeDiagnostic Significance
[M+H]⁺ [C₁₁H₁₁FNS]⁺208.0591ESI (+)Confirms intact molecular formula.
[M+H+2]⁺ [C₁₁H₁₁FN³⁴S]⁺210.0549ESI (+)Validates the presence of one Sulfur atom.
[M+H-NH₃]⁺ [C₁₁H₈FS]⁺191.0325ESI-MS/MSConfirms primary amine functionality.
[M]⁺• [C₁₁H₁₀FNS]⁺•207.0518EI (70 eV)Intact radical cation (often low abundance).

-Cleavage
[CH₄N]⁺30.0344EI (70 eV)Base peak; definitive proof of an aminomethyl group.
Table 2: Platform Performance Comparison for Benzylamines
MetricESI-Q-TOF MSGC-EI-MSAPCI-MS
Sensitivity for Amines Excellent (High proton affinity)Good (Dependent on volatility)Moderate
Molecular Ion Stability High (Soft ionization)Low (Hard fragmentation)High
Structural Elucidation Moderate (Requires MS/MS)Excellent (Rich fragmentation)Poor (Minimal fragmentation)
Sample Requirement Solution phase (Polar solvents)Volatile/Thermally stableSolution phase (Non-polar)
Primary Use Case Exact mass & formula confirmationSpectral library matchingNot Recommended for this target

Conclusion

For the rigorous characterization of 3-Fluoro-5-thiophen-3-ylbenzylamine, a dual-platform approach is highly recommended. ESI-Q-TOF MS exploits the basicity of the primary amine to provide unparalleled exact mass confirmation and isotopic validation of the thiophene ring. Conversely, GC-EI-MS leverages the high energy of 70 eV electrons to force an


-cleavage, yielding a definitive structural fingerprint (m/z 30) that proves the connectivity of the aminomethyl group. By understanding the chemical causality behind these techniques, researchers can build self-validating datasets that ensure absolute confidence in their molecular building blocks.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Edition). Springer. Comprehensive guide on the mechanisms of Electrospray Ionization and Electron Ionization. URL:[Link]

  • National Institute of Standards and Technology (NIST).NIST Chemistry WebBook, SRD 69.

    
    -cleavage mechanisms of benzylamines.
    URL: [Link]
    
  • National Center for Biotechnology Information. PubChem Compound Summary. Foundational database for chemical properties, exact mass calculations, and isotopic distributions of heteroaromatic compounds. URL:[Link]

Technical Comparison Guide: IR Spectroscopy Validation of 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput synthesis of pharmaceutical intermediates—specifically kinase inhibitor scaffolds—3-Fluoro-5-thiophen-3-ylbenzylamine represents a critical building block. Its structural complexity, featuring a meta-substituted benzene core, a thiophene heterocycle, and a primary amine, presents unique challenges for rapid quality control (QC).[1]

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) remain the gold standards for structural elucidation, they are often bottlenecks in routine production.[1] This guide objectively evaluates Infrared (IR) Spectroscopy as a high-speed, cost-effective alternative for routine identity validation.[1] We provide a comparative analysis against standard techniques and a robust, self-validating experimental protocol.

Technical Analysis: The IR Fingerprint

To validate 3-Fluoro-5-thiophen-3-ylbenzylamine, one must understand the causality between its molecular geometry and its vibrational modes. The molecule is a 1,3,5-trisubstituted benzene, creating a distinct "fingerprint" that distinguishes it from mono- or di-substituted precursors.[1]

Theoretical Spectral Assignment

The following table details the critical vibrational modes required for positive identification. These values are derived from standard correlation data for fluoro-aromatics and thiophene derivatives.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Value
Primary Amine (-NH₂) N-H Stretching (Asym/Sym)3380 / 3310 (Doublet)High. Confirms amine integrity; loss indicates oxidation or salt formation.
Primary Amine (-NH₂) N-H Scissoring~1600 (Broad)Medium. Often overlaps with aromatic ring breathing.[1]
Thiophene Ring C=C Ring Stretch1420 – 1520High. Distinguishes the thiophene moiety from the benzene core.
Thiophene Ring C-H Out-of-Plane (OOP)~755 – 790Critical. Specific to 3-substituted thiophenes; distinguishes from 2-isomers.
Fluoro-Benzene C-F Stretching1200 – 1250High. Strong intensity band; confirms fluorination.
Benzene Ring C-H OOP (Meta-subst.)690 – 710 & 850 – 890High. Confirms the 1,3,5-substitution pattern.[1]

Expert Insight: The most common synthetic impurity is the nitrile precursor (3-Fluoro-5-thiophen-3-ylbenzonitrile). A sharp peak at ~2230 cm⁻¹ (C≡N stretch) in your amine sample is a definitive "Fail" signal, indicating incomplete reduction.[1]

Comparative Analysis: IR vs. Alternatives

This section objectively compares IR spectroscopy against NMR and LC-MS for the specific purpose of routine batch release of this intermediate.

Performance Matrix
FeatureFT-IR (ATR) 1H NMR (400 MHz) LC-MS (ESI)
Throughput < 2 min/sample15–30 min/sample10–20 min/sample
Sample Prep None (Neat solid)Dissolution (CDCl₃/DMSO)Dilution + Filtration
Specificity High (Fingerprint)Very High (Structural)High (Mass/Fragment)
Impurity Detection > 1–2% (Functional group)> 0.1% (Molar ratio)> 0.01% (Trace)
OpEx Cost Low (< $1/sample)High (Solvents/Cryogens)Medium (Columns/Solvents)
Best Use Case Routine ID / Goods-In Structure ElucidationPurity Quantitation
Specificity Case Study: Distinguishing Impurities

The true test of a validation method is its ability to reject false positives. The table below illustrates how IR discriminates the target from likely synthetic byproducts.

CompoundKey Differentiator in IR Spectrum
Target: 3-Fluoro-5-thiophen-3-ylbenzylamineDoublet ~3350 cm⁻¹ (NH₂) AND No band at 2230 cm⁻¹
Precursor: ...-benzonitrileSharp band at ~2230 cm⁻¹ (C≡N) ; Absence of NH₂ doublet.
Starting Material: 3-BromothiopheneC-Br stretch ~600-700 cm⁻¹ ; Absence of benzyl/amine bands.
Reagent: Thiophen-3-boronic acidBroad O-H stretch ~3200-3500 cm⁻¹ (overlaps amine but broader); B-O bands ~1350 cm⁻¹.

Experimental Protocol: Self-Validating Workflow

Objective: Establish a robust SOP for the identification of Lot # X-XXX using Attenuated Total Reflectance (ATR) FTIR.

Materials & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Reference Standard: Validated lot of 3-Fluoro-5-thiophen-3-ylbenzylamine (Purity >98% by NMR).

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Clean ATR crystal with isopropanol.[1]

    • Collect Background Spectrum (Air).[1]

    • Requirement: Background energy profile must meet manufacturer specs (no contamination bands at 2900 cm⁻¹).[1]

  • Sample Acquisition:

    • Place ~5 mg of the solid sample onto the center of the Diamond ATR crystal.[1]

    • Apply pressure using the anvil (force gauge ~80–100 units) to ensure uniform contact.[1]

    • Parameters:

      • Range: 4000 – 600 cm⁻¹[2]

      • Resolution: 4 cm⁻¹

      • Scans: 16 (for speed) or 32 (for higher S/N)

  • Data Processing:

    • Apply ATR Correction (if comparing to transmission library data).

    • Perform Baseline Correction (automatic).[1]

    • Normalize intensity (0–1 Absorbance).[1]

  • Validation Criteria (Pass/Fail):

    • Correlation: Calculate the correlation coefficient (

      
      ) against the Reference Standard.
      
      • Pass:

        
        [3]
        
    • Critical Band Check:

      • Presence of N-H doublet (3300–3400 cm⁻¹).[1]

      • Absence of C≡N peak (2200–2250 cm⁻¹).[1]

Visualization & Logic

Spectral Assignment Logic

The following diagram illustrates the logical flow of assigning spectral bands to the specific structural features of the target molecule.

SpectralLogic Molecule 3-Fluoro-5-thiophen-3-ylbenzylamine Amine Primary Amine (-CH2-NH2) Molecule->Amine Benzene Benzene Core (1,3,5-Subst.) Molecule->Benzene Thiophene Thiophene Ring (3-Substituted) Molecule->Thiophene Fluoro Fluorine Subst. (C-F) Molecule->Fluoro Band_NH N-H Stretch 3300-3400 cm-1 Amine->Band_NH Diagnostic Band_CN C-N Stretch 1000-1200 cm-1 Amine->Band_CN Band_OOP OOP Bending 690-890 cm-1 Benzene->Band_OOP Band_Thio Ring Stretch 1400-1500 cm-1 Thiophene->Band_Thio Thiophene->Band_OOP Fingerprint Band_CF C-F Stretch 1200-1250 cm-1 Fluoro->Band_CF Strong

Caption: Mapping of functional groups to diagnostic IR spectral regions. Note the overlap in the Fingerprint region (OOP Bending) requiring careful reference comparison.

Validation Workflow Decision Tree

This workflow ensures that the IR data is used correctly within a QC environment, preventing false positives.

ValidationWorkflow Start Start QC Process Acquire Acquire ATR-IR Spectrum Start->Acquire Check_CN Check 2230 cm-1 (Nitrile Peak?) Acquire->Check_CN Fail_Red FAIL: Incomplete Reduction Check_CN->Fail_Red Yes (Peak Present) Check_NH Check 3300-3400 cm-1 (Amine Doublet?) Check_CN->Check_NH No (Clean Baseline) Fail_Amine FAIL: No Amine (Salt/Degradation) Check_NH->Fail_Amine No Correlation Correlation vs Standard (r > 0.95?) Check_NH->Correlation Yes Pass PASS: Release Lot Correlation->Pass Yes Investigate HOLD: Send for NMR/MS Correlation->Investigate No

Caption: QC Decision Tree for batch release. The "Nitrile Check" is a critical gatekeeper for this specific synthesis pathway.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for IR band assignment).

  • NIST Chemistry WebBook. Benzylamine IR Spectrum. National Institute of Standards and Technology.[1][4][5] Available at: [Link] (Used as baseline for benzylamine core signals).[1]

  • Lin-Vien, D., et al. (1991).[1] The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.[1] (Source for 3-substituted thiophene characteristic bands at 755-790 cm⁻¹).

  • PubChem Compound Summary. 3-Fluoro-5-(thiophen-3-yl)benzoic acid. National Center for Biotechnology Information.[1] Available at: [Link] (Structural analog for validation logic).[1]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Basis for the "Specificity" and "Robustness" protocols defined in Section 4).

Sources

A Comparative Guide to the Elemental and Structural Analysis of 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Analytical Precision

In drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is paramount. The subject of this guide, 3-Fluoro-5-thiophen-3-ylbenzylamine, is a novel compound with potential applications in medicinal chemistry. Its structure, incorporating a fluorine atom and a thiophene moiety, presents unique analytical challenges and necessitates a multi-faceted approach to characterization. This guide will compare the foundational technique of elemental analysis with complementary spectroscopic and chromatographic methods, providing the rationale and protocols for a comprehensive validation strategy.

Part 1: Elemental Analysis (EA) - The Foundational Verification

Elemental analysis (EA) serves as a fundamental first-pass assessment of a synthesized compound's purity and empirical formula.[1][2] By precisely quantifying the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS), EA provides a direct comparison against the theoretical values calculated from the expected molecular formula.[1] For halogen-containing compounds, specialized techniques or considerations are necessary.

Theoretical Composition of 3-Fluoro-5-thiophen-3-ylbenzylamine

The first step in elemental analysis is the calculation of the theoretical elemental composition from the molecular formula.

  • Molecular Formula: C₁₁H₁₀FNS

  • Molecular Weight: 207.27 g/mol

The table below outlines the expected mass percentages for each element.

ElementSymbolAtomic Weight ( g/mol )CountTotal MassTheoretical Mass %
CarbonC12.01111132.12163.74%
HydrogenH1.0081010.0804.86%
NitrogenN14.007114.0076.76%
SulfurS32.065132.06515.47%
FluorineF18.998118.9989.17%
Interpreting Experimental Results

Upon synthesis, a purified sample of 3-Fluoro-5-thiophen-3-ylbenzylamine would be subjected to CHNS analysis. While public-domain experimental data for this specific compound is not available, the following table illustrates a hypothetical but typical result for a high-purity sample. For publication in many peer-reviewed journals, experimental values must be within ±0.4% of the theoretical values.[3]

ElementTheoretical Mass %Typical Experimental Mass %Difference (%)
Carbon63.74%63.55%-0.19
Hydrogen4.86%4.91%+0.05
Nitrogen6.76%6.71%-0.05
Sulfur15.47%15.60%+0.13

Causality Behind Discrepancies: Minor deviations from the theoretical values are expected due to instrumental limitations and sample handling. However, significant discrepancies ( >0.4%) can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. The presence of both fluorine and sulfur requires special consideration during analysis, as fluorine can be highly reactive and interfere with the determination of other elements, particularly sulfur.[4][5]

Experimental Protocol: CHNS Elemental Analysis

Modern elemental analyzers operate on the principle of dynamic flash combustion, a method derived from the Pregl-Dumas technique.[1][6]

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample.

Methodology:

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, purified compound into a tin capsule.[2]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard (e.g., Acetanilide) to create a calibration curve.[5][7]

  • Combustion: The sample is dropped into a high-temperature (approx. 1000°C) combustion reactor rich in oxygen.[6][7] This process converts the sample into its elemental gases (CO₂, H₂O, N₂, SO₂).

  • Reduction & Separation: The gas mixture is passed through a reduction tube containing high-purity copper to reduce nitrogen oxides to N₂. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.[6]

  • Data Analysis: The instrument software integrates the detector signals and, using the calibration curve, calculates the percentage of each element in the original sample.

Workflow Visualization

EA_Workflow cluster_prep Sample Preparation cluster_analysis Elemental Analyzer cluster_output Data Output Prep Weigh 2-3mg Sample in Tin Capsule Combustion Flash Combustion (~1000°C, O₂) Prep->Combustion Autosampler Reduction Reduction Tube (Copper) Combustion->Reduction CO₂, H₂O, N₂, NOx, SO₂ GC GC Column (Separation) Reduction->GC CO₂, H₂O, N₂, SO₂ TCD TCD Detector GC->TCD Separated Gases Result Calculate Mass % (C, H, N, S) TCD->Result Signal Data

Caption: Workflow for CHNS Elemental Analysis.

Part 2: A Comparative Analysis of Alternative Techniques

While elemental analysis confirms the elemental ratios, it does not provide information about the compound's structure, connectivity, or the presence of isomeric impurities. Therefore, it must be complemented by other analytical techniques.

TechniqueInformation ProvidedStrengths for this CompoundWeaknesses
Elemental Analysis (EA) Elemental composition (%C, H, N, S)Confirms empirical formula and purity.No structural information; susceptible to interference from fluorine.[4][5]
NMR Spectroscopy Atomic connectivity and chemical environment.¹⁹F NMR directly confirms fluorine presence and environment; ¹H and ¹³C NMR elucidate the full carbon-hydrogen framework.[8][9][10]Requires a relatively larger sample size; complex spectra can be difficult to interpret.[9][10]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides exact molecular weight, confirming the molecular formula.[11][12] Fragmentation can offer structural clues."Soft" ionization may not produce fragments; cannot distinguish between isomers without tandem MS.[13]
HPLC Purity and quantification of components in a mixture.Excellent for assessing purity and identifying non-isomeric impurities.[14][15][16]Provides no structural information on its own; requires a reference standard for quantification.

Part 3: In-Depth Protocols for Complementary Techniques

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of an organic molecule. For 3-Fluoro-5-thiophen-3-ylbenzylamine, ¹H, ¹³C, and ¹⁹F NMR experiments are essential. The presence of the ¹⁹F nucleus provides a unique and highly sensitive probe for structural confirmation.[8][17]

Objective: To confirm the chemical structure, including the connectivity of atoms and the chemical environment of the fluorine atom.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. This will show the number of different types of protons, their chemical shifts, integration (ratio), and splitting patterns (coupling to adjacent protons and fluorine).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show the number of chemically distinct carbon atoms. The coupling between ¹³C and ¹⁹F can provide valuable information about the proximity of carbon atoms to the fluorine.[10][18]

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This will confirm the presence of fluorine and its chemical shift provides information about its electronic environment.[9]

  • Data Analysis: Analyze the chemical shifts, coupling constants (J-values), and integration to assemble the molecular structure, confirming the positions of the fluoro, thiophenyl, and aminomethyl groups on the benzyl ring.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Spectrometer cluster_output Data Analysis Prep Dissolve Sample in Deuterated Solvent Acquire Acquire Spectra (¹H, ¹³C, ¹⁹F) Prep->Acquire Insert into Magnet Analyze Interpret Shifts, Couplings, Integrals Acquire->Analyze Free Induction Decay (FID) Structure Confirm Structure Analyze->Structure

Caption: Workflow for NMR Structural Elucidation.

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound with very high accuracy, providing strong evidence for the molecular formula.[11]

Objective: To determine the precise molecular weight and confirm the molecular formula.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common "soft" ionization technique suitable for this type of molecule, which will likely generate the protonated molecular ion [M+H]⁺.[13]

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[19]

  • Detection: The mass-to-charge ratio (m/z) of the ions is measured with high precision (typically to four decimal places).

  • Data Analysis: The measured m/z of the molecular ion peak is compared to the theoretical exact mass calculated for the proposed formula (C₁₁H₁₀FNS). The theoretical exact mass of the [M+H]⁺ ion would be 208.0594. A match within a few parts per million (ppm) confirms the molecular formula.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometer cluster_output Data Output Prep Prepare Dilute Solution Ionize Ionization (e.g., ESI) Prep->Ionize Infusion/LC Analyze Mass Analyzer (e.g., TOF, Orbitrap) Ionize->Analyze Ion Beam Detect Detector Analyze->Detect Separated Ions Result Determine Exact Mass (m/z) Detect->Result Mass Spectrum

Caption: Workflow for High-Resolution Mass Spectrometry.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for determining the purity of pharmaceutical compounds.[16] It excels at separating the target compound from impurities, starting materials, and degradation products.[14][15]

Objective: To determine the purity of the compound and quantify any impurities.

Methodology:

  • Method Development: Develop a reversed-phase HPLC method. A typical starting point would be a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile, both with a small amount of an additive like formic acid to ensure good peak shape.[20][21]

  • Sample Preparation: Prepare a solution of the compound of known concentration in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The components will be separated based on their polarity, and detected by a UV detector at an appropriate wavelength (determined by the compound's UV spectrum).

  • Data Analysis: The purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards for those impurities are required.[16] The method should be validated according to ICH guidelines, assessing parameters like linearity, precision, and accuracy.[14][21]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC System cluster_output Data Output Prep Prepare Solution of Known Concentration Inject Autosampler Injection Prep->Inject Column HPLC Column (e.g., C18) Inject->Column Mobile Phase Detect UV Detector Column->Detect Separated Analytes Result Generate Chromatogram & Calculate Purity Detect->Result Signal vs. Time

Caption: Workflow for HPLC Purity Analysis.

Conclusion: A Synergistic Approach

The comprehensive characterization of a novel compound like 3-Fluoro-5-thiophen-3-ylbenzylamine cannot rely on a single analytical technique. While elemental analysis provides a crucial, quantitative confirmation of the empirical formula, it offers no insight into the isomeric structure. Conversely, NMR and MS provide detailed structural information but are less direct in assessing bulk purity. HPLC is the ultimate arbiter of purity but requires structural confirmation from other methods.

By employing these techniques synergistically, researchers can build a self-validating dossier of evidence. An acceptable elemental analysis result provides confidence in the bulk sample's composition. High-resolution mass spectrometry confirms the exact molecular formula. Detailed 1D and 2D NMR experiments elucidate the precise atomic connectivity. Finally, a validated HPLC method confirms the sample's purity with high sensitivity. This integrated analytical strategy ensures the scientific integrity required for advancing drug development programs.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (2020, January 21). Royal Society of Chemistry. Retrieved March 4, 2026, from [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). JEOL Ltd. Retrieved March 4, 2026, from [Link]

  • Mass Spectrometry Molecular Weight | MtoZ Biolabs. (n.d.). MtoZ Biolabs. Retrieved March 4, 2026, from [Link]

  • Novel Mass Spectrometry Technique for Chemical Discovery | Labcompare.com. (2023, July 7). Labcompare. Retrieved March 4, 2026, from [Link]

  • Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague. (2016, February 1). University of Chemistry and Technology, Prague. Retrieved March 4, 2026, from [Link]

  • Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (n.d.). Scribd. Retrieved March 4, 2026, from [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of Ottawa. Retrieved March 4, 2026, from [Link]

  • Novel GC-MS Ionization Technique to Identify Unknown Compounds - Shimadzu. (n.d.). Shimadzu Corporation. Retrieved March 4, 2026, from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). PharmaTech. Retrieved March 4, 2026, from [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing | LCGC International. (2024, October 15). LCGC International. Retrieved March 4, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM.com. Retrieved March 4, 2026, from [Link]

  • Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry - PubMed. (2020, March 15). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • Novel approaches for the determination of biogenic amines in food samples - ResearchGate. (2017, November 4). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. (n.d.). Springer. Retrieved March 4, 2026, from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC. (2018, November 12). National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation - Mettler Toledo. (n.d.). Mettler-Toledo. Retrieved March 4, 2026, from [Link]

  • CHNS Determination in reference soil samples - VELP Scientifica. (n.d.). VELP Scientifica. Retrieved March 4, 2026, from [Link]

  • Analytical Method Development and Validation Strategies for Quantitative Determination of Novel Drugs Using High Performance Liquid Chromatography - International Journal of Pharmaceutical Sciences. (2026, February 14). International Journal of Pharmaceutical Sciences. Retrieved March 4, 2026, from [Link]

  • Fluorine Compounds, Inorganic, Sulfur - ResearchGate. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). ALWSCI. Retrieved March 4, 2026, from [Link]

  • (PDF) Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat - ResearchGate. (2026, February 27). ResearchGate. Retrieved March 4, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Polish Pharmaceutical Society. Retrieved March 4, 2026, from [Link]

  • Several compounds containing sulfur and fluorine are known. Three of them have the following compositions: i. 1.188 - Vaia. (n.d.). Vaia. Retrieved March 4, 2026, from [Link]

  • Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. (2011, May 9). MDPI. Retrieved March 4, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION A NEW THIADIAZEPINE COMPOUNDS FROM NEW BIS4-AMINO- 3-MERCPTO-1,2,4-TRIAZOL DERIVATIVES - IJRPC. (n.d.). International Journal of Research in Pharmacy and Chemistry. Retrieved March 4, 2026, from [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). International Journal of Research and Analytical Reviews. Retrieved March 4, 2026, from [Link]

  • MICROWAVE SYNTHESIS OF NEW 3-(ALKYLTHIO)-5-(THIOPHEN- 2-YLMETHYL)-1,2,4-TRIAZOL-4-AMINES - DergiPark. (2020, January 18). DergiPark. Retrieved March 4, 2026, from [Link]

  • Synthesis And Characterization Of (E)-N-((6- (Thiophen-3-Yl)Pyridin-2-Yl)Methylene)-1H- 1,2,4-Triazol-3-Amine - IJCRT.org. (2025, July 25). International Journal of Creative Research Thoughts. Retrieved March 4, 2026, from [Link]

Sources

bioisosteric replacement studies involving 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Bioisosteric Profiling of 3-Fluoro-5-thiophen-3-ylbenzylamine: A Comparative Guide

Executive Summary: The Strategic Role of the Thiophene Scaffold

In modern medicinal chemistry, the 3,5-disubstituted benzylamine scaffold serves as a critical pharmacophore, particularly in the design of kinase inhibitors, GPCR ligands, and epigenetic modulators (e.g., LSD1 inhibitors). The specific fragment 3-Fluoro-5-thiophen-3-ylbenzylamine represents a sophisticated bioisosteric replacement strategy designed to optimize lipophilicity, metabolic stability, and target affinity simultaneously.

This guide provides a rigorous comparative analysis of the 3-Fluoro-5-thiophen-3-ylbenzylamine scaffold against its primary bioisosteres: the Phenyl (benzene) analog and the Pyridine analog. By dissecting the electronic and steric properties of the thiophene ring in the context of a fluorinated benzylamine, we offer actionable insights for researchers optimizing lead compounds.

Comparative Analysis: Thiophene vs. Phenyl vs. Pyridine

The selection of the heteroaryl substituent at the 5-position of the benzylamine core is pivotal. The table below compares the 3-Fluoro-5-thiophen-3-ylbenzylamine (Product) against standard alternatives.

Table 1: Physicochemical and Bioisosteric Comparison

Parameter3-Fluoro-5-thiophen-3-ylbenzylamine (Target)3-Fluoro-5-phenylbenzylamine (Baseline)3-Fluoro-5-(pyridin-3-yl)benzylamine (Polar Alternative)
Electronic Character

-Excessive (Electron Rich)

-Neutral

-Deficient (Electron Poor)
Lipophilicity (ClogP) ~2.8 - 3.1 (High)~3.2 - 3.5 (Very High)~1.8 - 2.2 (Moderate)
Metabolic Liability Moderate (S-oxidation potential)Low (Stable ring)Low (N-oxidation potential)
H-Bond Potential Weak Acceptor (S atom)NoneStrong Acceptor (N atom)
Steric Profile 5-Membered Ring (Compact)6-Membered Ring (Bulky)6-Membered Ring (Bulky)
pKa Influence (Amine) Slight inductive withdrawalNeutralStrong inductive withdrawal (Lowers pKa)
Solubility ModeratePoorGood

Key Insight: The Thiophene analog offers a unique "Goldilocks" zone. It provides the hydrophobic bulk necessary for binding to lipophilic pockets (similar to Phenyl) but with a slightly smaller steric footprint and distinct electronic properties that can enhance


-

stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Deep Dive: The Bioisosteric Rationale

Why Thiophene? (The Electronic Advantage)

The thiophene ring is bioisosteric to benzene but is electron-rich (


-excessive). This allows the 3-Fluoro-5-thiophen-3-ylbenzylamine  moiety to engage in stronger cation-

interactions or edge-to-face

-stacking compared to the phenyl analog.
  • Mechanism: The sulfur atom in the thiophene ring donates electron density into the ring system, making it more polarizable than benzene. This can increase affinity for targets with electron-deficient pockets.

Why 3-Fluoro? (The Metabolic Shield)

The inclusion of the fluorine atom at the 3-position is not accidental; it serves two critical functions:

  • Metabolic Blocking: The C-F bond is extremely stable. Placing it at the 3-position blocks potential hydroxylation by Cytochrome P450 enzymes (CYP450), which often target the electron-rich positions of benzyl rings.

  • pKa Modulation: Fluorine is highly electronegative. Its inductive effect (

    
    ) pulls electron density away from the benzylic amine, slightly lowering its pKa. This reduces the percentage of ionized species at physiological pH, potentially improving membrane permeability (passive diffusion) without sacrificing solubility.
    

Decision Logic: When to Use Which Bioisostere?

The following decision tree illustrates the logical flow for selecting the appropriate scaffold based on lead optimization issues.

Bioisostere_Decision_Tree Start Lead Optimization Issue Potency Low Potency / Weak Binding Start->Potency Solubility Poor Solubility / High LogP Start->Solubility Metabolism High Clearance / Rapid Metabolism Start->Metabolism Thiophene Select: 3-Fluoro-5-thiophen-3-yl (Enhances Pi-Stacking, Compact Fit) Potency->Thiophene Target is Hydrophobic Phenyl Select: 3-Fluoro-5-phenyl (Baseline, Max Hydrophobicity) Potency->Phenyl Target is Very Large Pyridine Select: 3-Fluoro-5-pyridin-3-yl (Lowers LogP, Adds H-Bond Acceptor) Solubility->Pyridine Need Polar Surface Area Fluorine Check: Is Metabolic Hotspot at C3? Metabolism->Fluorine Fluorine->Thiophene Yes (Block with F)

Figure 1: Strategic decision tree for selecting the optimal 3,5-disubstituted benzylamine fragment based on ADME/Tox challenges.

Experimental Protocols

To validate the utility of 3-Fluoro-5-thiophen-3-ylbenzylamine in your program, the following self-validating protocols are recommended.

Protocol A: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize the scaffold efficiently from commercially available precursors.

Reagents:

  • Substrate: 3-Bromo-5-fluorobenzylamine (protected as Boc-carbamate).

  • Boronic Acid: Thiophen-3-ylboronic acid.

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%).

  • Base: K2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Workflow:

  • Preparation: In a microwave vial, dissolve 1.0 equiv of tert-butyl (3-bromo-5-fluorobenzyl)carbamate and 1.2 equiv of thiophen-3-ylboronic acid in degassed 1,4-dioxane.

  • Activation: Add the Pd catalyst and aqueous K2CO3 solution. Seal the vial and purge with nitrogen for 5 minutes.

  • Reaction: Heat to 90°C for 4 hours (or microwave at 110°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Deprotection: Treat the crude intermediate with 4M HCl in Dioxane for 1 hour at RT to remove the Boc group.

  • Purification: Isolate the final amine salt via precipitation with diethyl ether or reverse-phase HPLC.

Validation Check: The appearance of the thiophene protons (~7.4-7.8 ppm) in 1H NMR and the disappearance of the Boc singlet (~1.4 ppm) confirm success.

Protocol B: Microsomal Stability Assay

Objective: To compare the metabolic stability of the Thiophene vs. Phenyl analog.

  • Incubation: Incubate test compound (1 µM) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and intrinsic clearance (
    
    
    
    ).

Synthesis Pathway Diagram

The following diagram outlines the modular synthesis of the scaffold, highlighting the point of bioisosteric divergence.

Synthesis_Pathway Start 3-Bromo-5-fluorobenzylamine (Boc-Protected) Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Start->Coupling Intermediate Biaryl Intermediate Coupling->Intermediate Divergence Boronic Acid Selection Thiophene Thiophen-3-ylboronic Acid Divergence->Thiophene Phenyl Phenylboronic Acid Divergence->Phenyl Thiophene->Coupling Phenyl->Coupling Deprotection Acid Deprotection (HCl/Dioxane) Intermediate->Deprotection Final 3-Fluoro-5-(R)-benzylamine (Final Scaffold) Deprotection->Final

Figure 2: Modular synthetic pathway allowing for rapid generation of bioisosteric analogs.

References

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews. Link

Safety Operating Guide

Personal protective equipment for handling 3-Fluoro-5-thiophen-3-ylbenzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 3-Fluoro-5-thiophen-3-ylbenzylamine

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, field-proven safety protocols for handling 3-Fluoro-5-thiophen-3-ylbenzylamine. The procedures outlined here are designed to ensure the well-being of laboratory personnel while maintaining the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to empower you with a deep, actionable understanding of safe laboratory practices.

Hazard Assessment: A Proactive Approach to Safety

  • Aromatic Amines: This class of compounds can be toxic and may pose risks of organ damage with prolonged exposure.[1][2] A primary concern is their potential for skin absorption, making dermal protection a critical control point.[3][4]

  • Fluorinated Aromatic Compounds: The presence of a carbon-fluorine bond, one of the strongest in organic chemistry, imparts specific properties and potential hazards.[5] While often stable, certain fluorinated compounds can be irritants or toxic. During combustion or in the presence of strong reagents, they may produce hazardous byproducts like hydrogen fluoride (HF).[6]

  • Thiophene Derivatives: Thiophene and its derivatives are known to be flammable and can irritate the skin and eyes.[3][7] They must be handled in well-ventilated areas, away from ignition sources.[3][8]

A safety data sheet for a structurally similar compound, 3-Fluoro-5-methylbenzylamine, classifies it as a substance that causes severe skin burns and eye damage .[9] Given this information, it is imperative to treat 3-Fluoro-5-thiophen-3-ylbenzylamine with the same, if not greater, level of caution, assuming it is corrosive and requires stringent protective measures.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential for the safe handling of this compound. The following table summarizes the minimum required equipment.

Body Area Required PPE Specification & Rationale
Respiratory Full-Facepiece Respirator with Combination FilterA combination organic vapor/acid gas filter is recommended. In cases of high concentration or potential for aerosolization, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) should be used.[10][11] This provides protection against inhalation of vapors and potential decomposition products.
Eyes & Face Chemical Splash Goggles & Full-Face ShieldMust be worn together.[10] The full-face shield, used in conjunction with a full-facepiece respirator, provides an essential barrier against splashes of this potentially corrosive material.
Hands Double-Gloving: Nitrile or Neoprene GlovesAn inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene) is necessary.[10][12] Always consult the glove manufacturer's resistance data. Thin, disposable gloves alone are insufficient.
Body Flame-Resistant, Chemical-Resistant Lab CoatA lab coat made from a material resistant to both chemicals and fire is crucial, given the flammability of thiophene derivatives.[12] Ensure it is fully buttoned with sleeves rolled down.
Feet Closed-Toe, Chemical-Resistant ShoesShoes must be made of a non-porous material to prevent absorption in the event of a spill.
PPE Donning and Doffing Protocol

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat & Shoes Don2 2. Full-Facepiece Respirator Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Handling Chemical Handling Don4->Handling Doff1 1. Outer Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Full-Facepiece Respirator Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Handling->Doff1

Caption: Sequential process for safely putting on and removing PPE.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring reproducible results.

A. Preparation and Pre-Handling Checks:

  • SDS Review: Although a specific SDS is unavailable, review the SDS for 3-Fluoro-5-methylbenzylamine and other similar aromatic amines and thiophenes.[7][9]

  • Ventilation Verification: Confirm that the chemical fume hood has a current certification and is functioning correctly. All handling of the solid or its solutions must occur within the fume hood.[3]

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[3][12] Have an appropriate spill kit (containing absorbent pads, and neutralization agents if applicable) readily available.

  • Waste Container Preparation: Prepare a designated, clearly labeled "Halogenated Organic Waste" container.[13][14][15] The label must include the full chemical name.[13]

B. Chemical Handling Workflow:

Handling_Workflow Prep Preparation (Verify Fume Hood, PPE) Weigh Weighing (In Fume Hood) Prep->Weigh Dissolve Dissolution (In Fume Hood) Weigh->Dissolve Reaction Reaction Setup (In Fume Hood) Dissolve->Reaction Cleanup Decontamination & Cleanup Reaction->Cleanup Waste Waste Disposal (Segregated) Cleanup->Waste End End Procedure Waste->End

Caption: Step-by-step workflow for handling the chemical in a lab.

C. Post-Handling Decontamination:

  • Surface Decontamination: Wipe down all surfaces within the fume hood and any equipment used with an appropriate solvent (e.g., ethanol), collecting the wipes for disposal as solid halogenated waste.

  • Glassware Cleaning: Triple-rinse all contaminated glassware. The first two rinses should be with a suitable organic solvent (e.g., acetone), which must be collected as halogenated liquid waste.[16] The final rinse can be with water and detergent.

  • PPE Doffing: Remove PPE in the correct order as illustrated in the diagram above to prevent contamination of skin and clothing.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7][17]

Disposal Plan: Environmental Responsibility

Improper disposal of 3-Fluoro-5-thiophen-3-ylbenzylamine and associated materials can pose a significant environmental hazard.[18] Strict adherence to waste management protocols is mandatory.

  • Liquid Waste: All solutions containing the title compound, as well as solvent rinses from glassware, must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[15][16] The container must have a secure, threaded cap and be kept closed at all times except when adding waste.[13]

  • Solid Waste: Contaminated consumables such as gloves, absorbent pads, and weighing paper must be collected in a separate, clearly labeled container for "Halogenated Solid Waste."

  • Spill Materials: Absorbent materials used to clean up spills should be placed in a sealed, labeled container for disposal as hazardous waste.[13]

  • Prohibition: Under no circumstances should any organic waste containing this compound be poured down the drain.[13][14]

Emergency Procedures: Preparedness and Response

A. Spills:

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Use absorbent pads to contain the spill.[13]

    • Wipe the area clean, working from the outside in.

    • Place all contaminated materials into a sealed bag and then into the solid hazardous waste container.[13]

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory supervisor and institutional safety office immediately.

    • Prevent entry into the affected area.

    • If the substance is flammable, remove all ignition sources.

B. Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][19] Remove contact lenses if present and easy to do.[9][19] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[19][20] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[19] Seek immediate medical attention.

By integrating these safety protocols into your daily laboratory operations, you foster a culture of safety and responsibility, ensuring that your groundbreaking research is conducted without compromise to personal health or environmental integrity.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Silver Fern Chemical Inc. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available from: [Link]

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry & Physics. Available from: [Link]

  • Fluorine Safety Data Sheet. University of California, Santa Barbara Environmental Health & Safety. Available from: [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. Available from: [Link]

  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. RSG Safety. Available from: [Link]

  • PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters. FLS Europe. Available from: [Link]

  • 7.2 Organic Solvents. University of Tennessee, Knoxville Environmental Health and Safety. Available from: [Link]

  • PFAS compounds found in more firefighting PPE. North Carolina Health News. Available from: [Link]

  • Aromatic Amines Hazcard Overview. Scribd. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Thiophene Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]

  • Test Kit Instructions Aromatic Amines. SKC Inc. Available from: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available from: [Link]

  • Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. LookChem. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.